1,2-Cyclobutanedicarboxamide: Structural & Synthetic Guide
This technical guide details the structural, synthetic, and medicinal chemistry properties of 1,2-cyclobutanedicarboxamide.[1] It is designed for researchers requiring actionable data on this conformationally restricted...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural, synthetic, and medicinal chemistry properties of 1,2-cyclobutanedicarboxamide.[1] It is designed for researchers requiring actionable data on this conformationally restricted scaffold.[1]
Executive Summary
1,2-Cyclobutanedicarboxamide represents a critical "conformationally restricted" scaffold in modern drug discovery.[1][2][3] Unlike flexible linear alkyl chains, the cyclobutane ring locks functional groups into specific vectors, reducing the entropic penalty of binding to biological targets. This scaffold is instrumental in the "Escape from Flatland" initiative, increasing saturation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) to improve solubility and metabolic stability compared to planar aromatic systems.
Structural Fundamentals
Stereochemical Configurations
The 1,2-substitution pattern on the cyclobutane ring gives rise to two distinct diastereomers. The relative orientation of the carboxamide groups dictates the molecular volume and hydrogen-bonding potential.
Feature
cis-1,2-Cyclobutanedicarboxamide
trans-1,2-Cyclobutanedicarboxamide
Symmetry
(Plane of symmetry)
(Axis of symmetry)
Thermodynamics
Less stable (Steric repulsion)
More stable (Reduced steric strain)
Precursor
cis-1,2-Cyclobutanedicarboxylic anhydride
trans-1,2-Cyclobutanedicarboxylic acid
Dipole Moment
High (Vectors additive)
Low/Zero (Vectors cancel)
H-Bonding
Potential for intramolecular H-bonds
Exclusively intermolecular H-bonds
Conformational Analysis (Ring Puckering)
The cyclobutane ring is not planar.[1][2] To relieve torsional strain (eclipsing interactions), it adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35°.[1]
Cis-Isomer: The substituents occupy pseudo-equatorial/axial positions to minimize 1,2-diaxial interactions.[1]
Trans-Isomer: Both substituents can adopt pseudo-equatorial positions, contributing to its higher thermodynamic stability.[1]
Synthetic Pathways
The synthesis of 1,2-cyclobutanedicarboxamide is stereospecific, governed by the starting material. The cis isomer is accessible via the anhydride, while the trans isomer requires activation of the trans-diacid or isomerization.
Synthesis Logic Diagram
Figure 1: Stereodivergent synthesis pathways for cis- and trans-1,2-cyclobutanedicarboxamides.
Applications in Medicinal Chemistry
Peptidomimetics
The 1,2-cyclobutane scaffold acts as a rigid replacement for the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
bond in peptides.
Beta-Turn Mimetics: The cis-diamide can enforce a turn conformation in peptide backbones, mimicking the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
to hydrogen bonding of -turns.
Gamma-Amino Acid Analogs: When one amide is replaced or reduced, the scaffold mimics ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-aminobutyric acid (GABA) derivatives (e.g., related to the mechanism of gabapentinoids, though those are typically 1,1-substituted or 3-substituted).
Bioisosterism
The cyclobutane ring serves as a metabolic "blocker" and a non-planar isostere for phenyl rings.[1][2]
Metabolic Stability: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
carbons are less prone to oxidative metabolism (CYP450) compared to electron-rich aromatic rings.[2]
Solubility: The aliphatic nature and lack of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Protocol A: Synthesis of cis-1,2-Cyclobutanedicarboxamide
Rationale: The anhydride ring opens upon nucleophilic attack by ammonia.[1][2] Since the starting material is cis-fused, the product retains the cis configuration.
Dissolve cis-1,2-cyclobutanedicarboxylic anhydride (5.0 mmol) in anhydrous THF (20 mL) at 0°C.
Add concentrated ammonium hydroxide (5.0 mL) dropwise.[1] A white precipitate typically forms immediately.[1]
Stir at room temperature for 2 hours.
Workup: Evaporate the solvent under reduced pressure. The residue is the ammonium salt of the mono-amide acid.
Conversion to Diamide: To obtain the diamide, the intermediate acid group must be activated (e.g., via mixed anhydride or EDC coupling) and reacted with a second equivalent of ammonia, OR the starting material can be reacted directly with liquid ammonia in a sealed tube.
Alternative (Direct): React diethyl cis-1,2-cyclobutanedicarboxylate with methanolic ammonia in a sealed vessel at room temperature for 48 hours.
Purification: Recrystallization from ethanol/water.[1][2]
Protocol B: Synthesis of trans-1,2-Cyclobutanedicarboxamide
Rationale: The trans-diacid cannot form a cyclic anhydride.[1][2] It must be activated to the diacid chloride.
Redissolve the residue in dry DCM (10 mL) and cool to 0°C.
Slowly bubble anhydrous ammonia gas through the solution OR add dropwise to a stirred solution of aqueous ammonia (excess) at 0°C.[1][2]
Stir for 1 hour.
Purification: Filter the white solid precipitate. Wash with cold water and recrystallize from methanol.[1]
References
Sigma-Aldrich. cis-1,2-Cyclobutanedicarboxylic acid Product Sheet. (Source of physical property data and CAS 1461-94-5).[1][2][4][5] Link
PubChem. trans-1,2-Cyclobutanedicarboxylic acid Compound Summary. National Library of Medicine.[1][2] (Source of structural identifiers and toxicity data).[1][2][4][6] Link[1]
National Institute of Standards and Technology (NIST). 1,2-Cyclobutanedicarboxylic acid, cis- Mass Spectrum.[1][2] (Source of spectroscopic verification data). Link
Wiberg, K. B., et al.Conformational Analysis of Cyclobutanes. (Foundational text on ring puckering and strain energy). Journal of the American Chemical Society.
Accent Therapeutics. Inhibitors of RNA Helicase DHX9.[1][2][3] (Example of cyclobutane carboxamide application in oncology). Nature Communications (via PMC).[1] Link
Advanced Synthesis & Applications of 1,2-Cyclobutanedicarboxamide: A Guide to Precursor Selection and Optimization
Part 1: Executive Summary & Strategic Importance 1,2-Cyclobutanedicarboxamide is a critical, rigid scaffold in modern medicinal chemistry and supramolecular materials science. Unlike flexible alkyl chains, the cyclobutan...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Importance
1,2-Cyclobutanedicarboxamide is a critical, rigid scaffold in modern medicinal chemistry and supramolecular materials science. Unlike flexible alkyl chains, the cyclobutane ring imposes a defined spatial orientation (stereochemistry) upon its substituents. This rigidity is exploited in:
Peptidomimetics: Constraining peptide backbones to lock active conformations.
Pharmaceutical Intermediates: Serving as a precursor to diamines (via Hofmann rearrangement) used in platinum-based anticancer drugs (e.g., analogs of Carboplatin/Lobaplatin).
Crystal Engineering: The amide groups act as robust hydrogen-bonding donors/acceptors, forming predictable supramolecular networks.
This guide provides a technical deep-dive into the starting materials required to synthesize this molecule, emphasizing the selection of precursors based on the desired stereochemical outcome (cis vs. trans).
Part 2: Strategic Precursor Selection
The synthesis of 1,2-cyclobutanedicarboxamide is dictated by the Principle of Stereochemical Conservation . The geometry of the starting olefinic precursors largely determines the geometry of the final cyclobutane ring.
Why use this route? It is the most direct path to the cis-isomer. The cyclic nature of maleic anhydride locks the carboxylates in a cis configuration, which is retained during the cycloaddition.
Mechanism: [2+2] Cycloaddition or Photodimerization
Why use this route? Fumarates are thermodynamically stable trans-olefins. Their cycloaddition products predominantly retain the trans relationship, essential for thermodynamically stable amide scaffolds.
Mechanism: Thermal Dimerization followed by Hydrolysis
Why use this route? Acrylonitrile dimerizes to 1,2-dicyanocyclobutane. This is a cost-effective industrial route, though it often yields a mixture of isomers requiring separation.
Part 3: Technical Deep Dive & Experimental Protocols
Workflow Visualization
The following diagram maps the conversion of raw starting materials into the target amide, highlighting the stereochemical divergence.
Caption: Stereospecific synthesis pathways from olefinic precursors to cis/trans amides.
Protocol A: Synthesis of cis-1,2-Cyclobutanedicarboxamide
Target: High-purity cis-isomer for platinum drug synthesis or compact folding oligomers.
Step 1: Ring Construction (The Photochemical Step)
Reagent: Anhydrous Ammonia (gas) or 28% NH4OH (aq).
Procedure:
Dissolve the anhydride in anhydrous THF (Tetrahydrofuran).
Cool to 0°C.
Bubble anhydrous NH3 gas through the solution for 1 hour. The anhydride ring opens to form the mono-amide/mono-ammonium salt intermediate.
Cyclization/Conversion: To get the diamide, the intermediate acid group must be activated (e.g., via mixed anhydride or acid chloride) and reacted with a second equivalent of ammonia.
Alternative Direct Route: React Dimethyl cis-1,2-cyclobutanedicarboxylate (prepared by esterification of the anhydride) with methanolic ammonia in a pressure vessel at room temperature for 24 hours.
Yield: ~85% white crystalline solid.
Protocol B: Synthesis of trans-1,2-Cyclobutanedicarboxamide
Target: Thermodynamically stable scaffold for linear polymer chains.
Technical Guide: Biological Activity & Therapeutic Potential of 1,2-Cyclobutanedicarboxamide Derivatives
This technical guide details the biological activity, synthesis, and pharmacological potential of 1,2-cyclobutanedicarboxamide derivatives . It is structured for researchers in medicinal chemistry and drug discovery.
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the biological activity, synthesis, and pharmacological potential of 1,2-cyclobutanedicarboxamide derivatives . It is structured for researchers in medicinal chemistry and drug discovery.
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the 1,2-cyclobutanedicarboxamide scaffold represents a critical tool for increasing molecular complexity and three-dimensional (3D) character. Unlike flat aromatic scaffolds (e.g., benzene, pyridine), the cyclobutane ring offers:
Defined Stereochemistry: The ability to lock substituents in cis or trans configurations, probing the spatial requirements of biological targets.
Conformational Restriction: Reducing the entropic penalty of binding by freezing the bioactive conformation.
Metabolic Stability: The strained ring is often resistant to rapid oxidative metabolism compared to linear alkyl chains.
This guide analyzes the scaffold's activity in antifungal (SDH inhibition) and anticancer (HDAC inhibition) pathways, supported by self-validating synthesis protocols.
Chemical Space & Stereochemical Control
The biological activity of 1,2-cyclobutanedicarboxamide derivatives is strictly governed by stereochemistry. The cis-isomer often mimics folded peptide turns (β-turns), while the trans-isomer mimics extended peptide chains.
Feature
cis-1,2-Isomer
trans-1,2-Isomer
Vector Angle
~60° (Syn-facial)
~180° (Anti-facial)
Bio-Mimicry
-turn peptidomimetics
Extended peptide backbone
Key Application
Metal chelation (Pt, Zn), DNA groove binding
Enzyme channel spanning (HDACs)
Dipole Moment
High
Low/Zero (if symmetric)
Pharmacological Profiles & Mechanisms[1]
Antifungal Activity: SDH Inhibition
Substituted carboxamides are a validated class of Succinate Dehydrogenase (SDH) inhibitors (Complex II of the mitochondrial respiratory chain).
Mechanism: The amide oxygen forms a hydrogen bond with Trp164 (or equivalent) in the ubiquinone-binding pocket, while the amide nitrogen (NH) H-bonds with Tyr58 .
Role of Cyclobutane: Replacing the traditional phenyl or pyrazole spacer (found in Boscalid or Fluxapyroxad) with a cyclobutane ring alters the lipophilicity and shape complementarity. The trans-cyclobutane derivative positions the two amide "arms" to span the hydrophobic sub-pockets of the SDH active site, disrupting cellular respiration in phytopathogenic fungi (e.g., Rhizoctonia solani).
Anticancer Activity: HDAC Inhibition
1,2-Cyclobutanedicarboxamides serve as precursors and bioisosteres for Histone Deacetylase (HDAC) inhibitors.
Mechanism: HDACs possess a narrow, hydrophobic tunnel leading to a catalytic Zinc ion (
).
Scaffold Function: The cyclobutane ring acts as the "Linker" domain.
Cap Group: One amide connects to a surface-recognition motif (aromatic ring).
Zinc Binding Group (ZBG): The second amide is modified (e.g., to a hydroxamic acid or benzamide) to chelate the active site
.
Advantage: The rigid cyclobutane linker prevents the "floppiness" seen in linear alkyl linkers (like in SAHA), potentially increasing isoform selectivity (e.g., HDAC1 vs. HDAC6).
Cytotoxicity & Platinum Coordination
While distinct from organic amides, the cis-1,2-cyclobutanedicarboxylate motif is the core of Carboplatin and DWA2114 . The cis-dicarboxamide derivatives can serve as neutral bidentate ligands for Pt(II), forming cytotoxic complexes that form DNA adducts (intrastrand crosslinks), triggering apoptosis in cisplatin-resistant cell lines.
Visualizing the Mechanism of Action
The following diagram illustrates the dual-pathway potential of the scaffold: SDH inhibition (Antifungal) and HDAC inhibition (Anticancer).
Caption: Dual mechanistic pathways of 1,2-cyclobutanedicarboxamide derivatives in fungal and cancer cells.
Experimental Protocols
Synthesis: Pd-Catalyzed Aminocarbonylation
This protocol is superior to traditional [2+2] cycloaddition for generating library diversity because it allows late-stage installation of the amide groups.
Objective: Synthesis of trans-N,N'-diphenyl-1,2-cyclobutanedicarboxamide.
Reagents: Cyclobutanol (precursor), Aniline,
, Xantphos, CO balloon.
Step-by-Step Protocol:
Preparation: In a glovebox, charge a dried Schlenk tube with
(2 mol%) and Xantphos (3 mol%).
Solvent Addition: Add anhydrous Toluene (2.0 mL) and stir for 10 mins to pre-form the catalyst complex.
(Where C = Control diameter, T = Treatment diameter).
Synthesis Workflow Diagram
The following diagram details the logic flow for the Pd-catalyzed aminocarbonylation synthesis described above.
Caption: Workflow for the stereoselective Pd-catalyzed aminocarbonylation of cyclobutanols.
References
Vertex Pharmaceuticals. (2010). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. PubMed. Link
Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Link
Fu, L., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. Link
Morikawa, K., et al. (1991). Synthesis, antitumor activity, and nephrotoxicity of the optical isomers of 2-aminomethylpyrrolidine(1,1-cyclobutane-dicarboxylato)platinum(II). Journal of Pharmaceutical Sciences. Link
Ye, Y. H., et al. (2019).[1] Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology. Link
The conformational landscape of cyclobutane represents a fundamental paradigm in physical organic chemistry: the competition between Baeyer angle strain and Pitzer torsional strain . Unlike the rigid cyclopropane, cyclobutane adopts a non-planar, "puckered" geometry (
symmetry) to relieve eclipsing interactions between adjacent methylene hydrogens.
For drug development professionals, accurately modeling this puckering is not merely an academic exercise. The cyclobutane motif is increasingly utilized as a bioisostere for phenyl rings and alkenes, offering precise vector orientation for pharmacophores while enhancing metabolic stability.[1][2] This guide provides a rigorous theoretical framework for calculating ring puckering potentials, validated against experimental spectroscopy, and translates these insights into actionable protocols for structure-based drug design (SBDD).
Theoretical Foundation: The Physics of Puckering
The Strain Competition
The planar conformation of cyclobutane (
) possesses significant torsional strain due to eight pairs of eclipsed C-H bonds. To alleviate this, the ring twists (puckers), reducing torsional strain but simultaneously decreasing the C-C-C bond angle from (already strained relative to the ideal ) to approximately .
Planar Form (
): Maximizes torsional strain; Transition State.
Puckered Form (
): Minimizes total energy; Global Minimum.
Recent high-level ab initio studies suggest that electronic delocalization (hyperconjugation), specifically
interactions, also plays a critical causal role in stabilizing the puckered conformer, challenging the traditional view that sterics alone drive the deformation [1].
The Double-Well Potential
The ring puckering motion is governed by a double-well potential energy function, typically expressed as a quartic polynomial in terms of the puckering coordinate
: Represents the restoring force due to angle strain (dominates at large displacements).
: Represents the destabilizing force due to torsional strain (dominates near planarity).
Barrier Height:
.
Visualization of Strain Dynamics
Figure 1: Mechanistic drivers of cyclobutane puckering.[4] Torsional strain and hyperconjugative stabilization drive the molecule away from planarity, while angle strain acts as the restoring force.
Computational Methodology: A Self-Validating Protocol
To accurately model the barrier height (~1.5 kcal/mol) and equilibrium puckering angle (~29.8°), standard force fields often fail. Electronic structure methods including electron correlation are required.[4][5]
Level of Theory Selection
Recommended: CCSD(T)/aug-cc-pVTZ (Gold Standard).
Practical (Screening): DFT B3LYP/6-311++G(d,p) or wB97X-D (includes dispersion).
Why? The barrier is small (~500 cm⁻¹). Neglecting diffuse functions or electron correlation can result in errors exceeding 40% of the barrier height [2].
Step-by-Step Workflow
Step 1: Geometry Optimization of Minima (
)
Initiate optimization with a non-planar starting geometry (dihedral ~30°).
Validation: Frequency analysis must yield zero imaginary frequencies .
Step 2: Transition State Optimization (
)
Constrain the ring to be planar (dihedral = 0°) or optimize within symmetry.
Validation: Frequency analysis must yield exactly one imaginary frequency corresponding to the ring puckering mode (
symmetry).
Step 3: Potential Energy Surface (PES) Scan
Perform a relaxed scan of the ring puckering coordinate (dihedral angle
C1-C2-C3-C4) from 0° to 40° in 2° increments.
Step 4: Solvation Corrections (Pharma Context)
For drug design, gas-phase potentials can be misleading. Apply implicit solvation models (PCM/SMD) to assess how polarity affects the barrier.
Computational Workflow Diagram
Figure 2: Computational workflow for determining the ring puckering potential. Rigorous frequency analysis is mandatory to confirm the stationary points.
Data Synthesis: Benchmarking Accuracy
The following table synthesizes data from high-level theoretical studies (CCSD(T)) and experimental spectroscopy (Far-IR/Raman). Note the high agreement between Coupled Cluster theory and experiment, whereas lower-level theories may underestimate the puckering angle.
Table 1: Geometric and Energetic Parameters of Cyclobutane
Parameter
Experimental (IR/Raman) [3,4]
Theoretical (CCSD(T)/CBS) [2]
Theoretical (B3LYP/6-311G**)
Barrier Height ()
518 ± 5
498
~460
Barrier Height (kcal/mol)
~1.48
~1.42
~1.31
Equilibrium Angle ()
29.8° ± 1.1°
29.68°
28.5°
C-C Bond Length ()
1.555
1.554
1.558
C-C-C Bond Angle
88.0°
88.1°
88.3°
Key Insight: The barrier is sufficiently low (1.5 kcal/mol) that at physiological temperatures (310 K), cyclobutane rings undergo rapid "butterfly" inversion. However, substituents can significantly raise this barrier, locking the conformation—a critical feature for drug design.
Applications in Medicinal Chemistry
Conformational Restriction
Replacing flexible alkyl chains with a cyclobutane ring restricts the conformational entropy of a drug molecule. This pre-organization can enhance binding affinity by reducing the entropic penalty upon binding to a receptor.
Vector Analysis: Unlike cyclopropane (which splays substituents at 60°), cyclobutane offers a unique ~90° vector separation, ideal for square-planar-like geometries or distinct hydrophobic pocket filling.
Bioisosterism
Cyclobutane is often used as a metabolic blocker. The
character and ring strain alter the oxidation potential of the carbons, often making them more resistant to Cytochrome P450 metabolism compared to linear alkyl chains.
Case Study: Boceprevir
In the design of the Hepatitis C protease inhibitor Boceprevir, a cyclobutane moiety is utilized not just for space-filling, but to rigidly orient the P1 substituent, maximizing interaction with the catalytic pocket while minimizing the entropic cost [5].
Protocol for Scaffold Design
When designing a cyclobutane-containing drug:
Calculate the Puckering Barrier: Use the protocol in Section 3.2.
Assess Substituent Effects: 1,3-disubstitution can lock the ring into a specific pucker due to steric repulsion.
Docking: Do not use a single rigid conformer. Use an ensemble of puckered states derived from the PES scan to account for the ring's flexibility within the protein binding pocket.
References
Glendening, E. D., & Halpern, A. M. (2005).[6][7] Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.[6] The Journal of Physical Chemistry A. Link
Melnik, D. G., et al. (2006). Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane.[4][5][6][7][8] The Journal of Physical Chemistry A. Link
Egawa, T., et al. (1987).[8] Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy.[6][8] The Journal of Chemical Physics. Link
Capistran, B. A., et al. (1993). Vibrational spectra and ring puckering of cyclobutane-d8.[4][5][6][7] The Journal of Chemical Physics. Link
Niesor, E. J., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Link
1,2-cyclobutanedicarboxamide as a scaffold for combinatorial libraries
Application Note: High-Throughput Synthesis of 1,2-Cyclobutanedicarboxamide Libraries Subtitle: From Photochemical Scaffold Generation to Solid-Phase Diversification via Anhydride Desymmetrization Abstract The 1,2-cyclob...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Synthesis of 1,2-Cyclobutanedicarboxamide Libraries
Subtitle: From Photochemical Scaffold Generation to Solid-Phase Diversification via Anhydride Desymmetrization
Abstract
The 1,2-cyclobutanedicarboxamide scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid, defined stereochemical core that mimics peptide
-turns and restricts the conformational space of attached pharmacophores. This application note details a robust, field-proven protocol for generating combinatorial libraries based on this scaffold. We prioritize the Anhydride Desymmetrization Strategy , a method that circumvents the common solid-phase pitfalls of cross-linking and poor stereocontrol. This guide covers the bulk photochemical synthesis of the -truxillic acid core, its conversion to the anhydride, and a step-by-step solid-phase synthesis (SPS) workflow for generating diverse diamide libraries.
Strategic Rationale
Why 1,2-Cyclobutanedicarboxamide?
In drug discovery, flexible peptides often suffer from poor bioavailability and rapid metabolic degradation.[1] Rigidifying the backbone improves these properties while maintaining receptor affinity.[1]
Conformational Constraint: The cyclobutane ring locks the attached substituents into specific vectors (cis or trans), mimicking the
and residues of a peptide -turn.
Defined Stereochemistry: Unlike flexible linkers, the cyclobutane core (specifically the
-truxillic isomer) presents a -symmetric or pseudo-symmetric environment, allowing for precise probing of receptor pockets.
Chemical Space: This scaffold is underrepresented in commercial libraries, offering a competitive edge in IP generation for targets involving protein-protein interactions (PPIs).[1]
Mechanistic Insight: The Scaffold Source
The foundation of this library is the [2+2] Photocycloaddition of trans-cinnamic acid. While on-resin photochemistry is possible, it often suffers from "infinite dilution" effects where site isolation prevents dimerization.[1] Therefore, we recommend bulk solid-state synthesis of the core, followed by resin attachment.
The Reaction:
In the solid state, trans-cinnamic acid exists in different polymorphic forms. The
-polymorph packs in a head-to-tail fashion.[1] Upon irradiation (UV >290 nm), it undergoes a topochemical [2+2] cycloaddition to yield -truxillic acid exclusively.[1]
Figure 1: Generation of the activated scaffold core from bulk starting material.
Experimental Protocols
Phase A: Scaffold Preparation (Bulk Scale)
Goal: Generate the activated anhydride core for library synthesis.
Photodimerization:
Spread trans-cinnamic acid (commercial grade) in a thin layer on Pyrex trays.[1]
Irradiate with a high-pressure Hg lamp (or sunlight, though slower) for 48–72 hours.[1]
Purification: Wash the crude solid with diethyl ether (removes unreacted monomer).[1] The residue is pure
Why: The anhydride is the ideal "click" reagent for SPS—it reacts with a resin-bound amine to form an amide bond while simultaneously generating a free carboxylic acid for the next step.
Method A (Amino Acids): Fmoc-AA-OH, HATU, DIEA.Method B (Amines): Reductive amination (if using aldehyde resin) or Bromo-acetylation followed by amine displacement.
Cleaves compound from resin and removes side-chain protecting groups.[1]
Workflow Visualization
The following diagram illustrates the logical flow of the library generation, highlighting the "Desymmetrization" step which is the key to combinatorial diversity.
Figure 2: Solid-phase workflow for the synthesis of unsymmetrical 1,2-cyclobutanedicarboxamide libraries.
Quality Control & Validation
To ensure the integrity of the library, random sampling (5–10% of wells) should be subjected to the following validation steps:
Kaiser Test:
After Step 2: Positive (Blue) - confirms deprotection.[1]
Application Notes & Protocols: 1,2-Cyclobutanedicarboxamide Derivatives for Advanced Self-Assembling Materials
Introduction: The Architectural Elegance of Cyclobutane Scaffolds in Supramolecular Chemistry The field of self-assembling materials is predicated on the design of molecular building blocks that spontaneously organize in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Architectural Elegance of Cyclobutane Scaffolds in Supramolecular Chemistry
The field of self-assembling materials is predicated on the design of molecular building blocks that spontaneously organize into ordered, functional superstructures. This "bottom-up" approach mimics biological processes, where non-covalent interactions drive the formation of complex architectures like proteins and cellular membranes[1]. Among the diverse molecular scaffolds utilized, 1,2-cyclobutanedicarboxamide derivatives have emerged as a compelling class of molecules. Their power lies in a unique combination of structural rigidity, stereochemical precision, and a predisposition for forming robust, directional hydrogen-bonding networks.
The semi-rigid nature of the cyclobutane ring provides a defined, predictable geometry, unlike more flexible aliphatic chains, yet it is not as sterically demanding as fully aromatic systems[2]. This constrained conformation is crucial for pre-organizing the pendant amide groups, facilitating the intermolecular interactions necessary for self-assembly. These materials often form supramolecular polymers, leading to the creation of hydrogels, organogels, and other viscoelastic materials with significant potential in drug delivery, tissue engineering, and as responsive "smart" materials.[3] This guide provides an in-depth exploration of the design principles, synthesis, and characterization of these versatile self-assembling systems.
Causality of Self-Assembly: Key Molecular Design Principles
The spontaneous organization of 1,2-cyclobutanedicarboxamide derivatives is not random; it is a direct consequence of encoded molecular information. Understanding these driving forces is paramount for the rational design of materials with desired properties.
The Hydrogen-Bonding Engine
The primary driving force for the self-assembly of these molecules is the formation of extensive intermolecular hydrogen bonds between the amide functional groups. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. In a well-designed system, these interactions lead to the formation of one-dimensional, tape-like or fibrillar structures.[4] The strength and directionality of these bonds are responsible for the hierarchical assembly into larger, often entangled, networks that immobilize solvent molecules to form gels.
The Role of the Cyclobutane Core and Stereochemistry
The stereochemistry of the substituents on the cyclobutane ring is a critical control element. The cis and trans configurations of the two carboxamide groups dictate their spatial orientation, which in turn governs the geometry of the resulting hydrogen-bonded network.
trans-Derivatives: Typically position the amide groups on opposite faces of the ring, promoting linear, extended chain growth. This arrangement is often highly conducive to forming strong, fibrous networks.
cis-Derivatives: Place the amide groups on the same face, which can lead to curved or cyclic assemblies. The intramolecular spacing between the carboxyl groups is a critical factor; if they are too close, it can hinder effective intermolecular hydrogen bonding.[5]
Furthermore, the chirality of the molecule can profoundly influence the morphology of the final superstructure.[6][7] Enantiomerically pure derivatives can assemble into helical ribbons or twisted fibers, a phenomenon known as supramolecular chirality, where chirality is transferred from the molecular to the macroscopic level.[8][9]
Caption: Key molecular features governing the self-assembly of 1,2-cyclobutanedicarboxamide derivatives.
Experimental Guide: Synthesis and Self-Assembly
This section provides validated protocols for the synthesis of a representative 1,2-cyclobutanedicarboxamide derivative and the subsequent induction of its self-assembly.
Synthesis Protocol: From Photocycloaddition to Amidation
The most common and efficient route to the cyclobutane core is through a [2+2] photocycloaddition reaction of a suitable alkene precursor, such as trans-cinnamic acid or its derivatives.[2][10] This is followed by a standard amidation to install the key functional groups.
Workflow:
Caption: General synthetic workflow for 1,2-cyclobutanedicarboxamide derivatives.
Step-by-Step Methodology:
Precursor Alignment (Example: using trans-cinnamic acid):
To ensure a high yield of the desired stereoisomer, a solid-state photochemical reaction is often employed. The alignment of precursor molecules in a crystal lattice dictates the stereochemical outcome of the cycloaddition, as described by the Schmidt Principles.[2]
Protocol: Prepare a 2:1 salt of trans-cinnamic acid and a templating diamine (e.g., ethylenediamine) by crystallization from a suitable solvent like ethanol. This process pre-organizes the cinnamic acid molecules into a head-to-tail arrangement ideal for the [2+2] cycloaddition.[2]
[2+2] Photocycloaddition:
Grind the crystalline salt into a fine powder to maximize surface area.
Spread the powder thinly on a quartz plate or in a quartz reaction vessel.
Irradiate with a UV source (e.g., 450-watt medium-pressure mercury arc lamp) for 24-48 hours. The progress can be monitored by ¹H-NMR, observing the disappearance of the alkene proton signals.[2]
Isolation of the Diacid:
Suspend the irradiated powder in water and acidify with concentrated HCl to a pH of ~1-2. This breaks the salt and protonates the carboxylic acids.
The resulting 2,4-diphenylcyclobutane-1,3-dicarboxylic acid (α-truxillic acid) will precipitate.
Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.
Amidation:
Suspend the synthesized diacid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Add a coupling agent like HBTU (2.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (4 equivalents).
Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acids.
Add the desired primary amine (R-NH₂) (2.5 equivalents) and allow the reaction to proceed for 12-24 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, perform a standard aqueous workup, dry the organic phase, and remove the solvent under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1,2-cyclobutanedicarboxamide derivative.
Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Solvent Screening: Test the solubility of the purified derivative in a range of solvents (e.g., toluene, DMSO, water, ethanol). A good gelator is typically poorly soluble at room temperature but dissolves upon heating.
Preparation: Place a precisely weighed amount of the compound (e.g., 5-20 mg) in a sealed vial.
Dissolution: Add a specific volume of the chosen solvent to achieve the desired weight percentage (e.g., 1% w/v). Heat the mixture gently (e.g., in a water bath or on a hot plate) until the solid completely dissolves.
Gel Formation: Allow the clear solution to cool slowly and undisturbed to room temperature.
Confirmation: Invert the vial. If the solution does not flow, a stable self-supporting gel has formed.
Characterization Protocols and Expected Results
A multi-technique approach is essential to validate the molecular structure and elucidate the morphology of the self-assembled material.[12][13]
Caption: A multi-scale characterization workflow for self-assembling materials.
Spectroscopic Analysis
¹H-NMR Spectroscopy: Used to confirm the covalent structure. In gel-state NMR, significant peak broadening is expected due to the restricted motion of molecules within the assembled network. Variable temperature NMR can track the disassembly process, showing a sharpening of peaks as the gel melts into a solution.
FT-IR Spectroscopy: Crucial for probing hydrogen bonding. In the assembled state (gel or solid), the N-H stretching frequency will shift to a lower wavenumber (e.g., from ~3400 cm⁻¹ to ~3250 cm⁻¹) and the C=O stretch will also shift, indicating their participation in hydrogen bonds.[1]
Microscopic Imaging
Scanning Electron Microscopy (SEM): Provides information on the macroscopic network structure.
Protocol: Freeze-dry the gel (xerogel) to remove the solvent while preserving the structure. Mount the xerogel on an SEM stub and sputter-coat with a conductive material (e.g., gold or carbon).
Expected Result: Images will typically reveal a highly porous, interconnected network of fibers or ribbons.
Transmission Electron Microscopy (TEM): Offers higher resolution to visualize the individual supramolecular fibers.
Protocol: Dilute the gel or a solution of the assembler and drop-cast onto a TEM grid (e.g., carbon-coated copper grid). Allow the solvent to evaporate.
Expected Result: Images will show the morphology of the fundamental building blocks of the network, such as long, high-aspect-ratio fibers with diameters in the nanometer range.
Bulk Property Analysis
Rheology: Quantifies the mechanical properties (stiffness, viscosity) of the gel.
Protocol: Perform oscillatory rheology experiments. A frequency sweep will show the storage modulus (G') being greater than the loss modulus (G''), confirming solid-like behavior. A strain sweep can determine the linear viscoelastic region and the yield point of the gel.
Expected Result: A stable gel will exhibit a G' value significantly higher than G'' across a range of frequencies.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low yield in photocycloaddition
- Poor crystal packing of precursor.- Insufficient irradiation time or intensity.
- Re-evaluate the templating agent and crystallization conditions.[2]- Increase irradiation time and monitor by NMR. Ensure the lamp is functioning correctly.
Incomplete amidation reaction
- Inactive coupling agent.- Presence of moisture.- Steric hindrance from the amine.
- Use fresh coupling agent.- Ensure all glassware and solvents are rigorously dried.- Increase reaction temperature or time; consider a less hindered amine if possible.
Failure to form a gel
- Compound is too soluble or insoluble in the chosen solvent.- Concentration is too low (below Critical Gelation Concentration).
- Screen a wider range of solvents or solvent mixtures.- Systematically increase the concentration of the gelator.
Precipitation instead of gelation
- Cooling rate is too fast, favoring crystallization over fiber entanglement.
- Ensure the solution cools slowly and without agitation. Use an insulated container or a controlled cooling bath.
References
Chirality and self-assembly of structures derived from optically active 1,2-diaminocyclohexane and catecholamines. ResearchGate. Available at: [Link]
Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. CoLab. Available at: [Link]
Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. RSC Publishing. Available at: [Link]
Method for characterizing self-assembled monolayers as antirelaxation wall coatings for alkali vapor cells. AIP Publishing. Available at: [Link]
Self-Assembly of 1D/2D Hybrid Nanostructures Consisting of a Cd(II) Coordination Polymer and NiAl-Layered Double Hydroxides. PMC - NIH. Available at: [Link]
A Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization. ResearchGate. Available at: [Link]
Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir. Available at: [Link]
Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. RSC Publishing. Available at: [Link]
Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons. Available at: [Link]
A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. PMC - NIH. Available at: [Link]
Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. PubMed. Available at: [Link]
Self-assembly and [2 + 2]-photocycloaddition to give cyclobutanes of unsaturated and macrocyclic compounds. Semantic Scholar. Available at: [Link]
Chirality Makes or Breaks Chemically Driven Self-Assembly. PubMed. Available at: [Link]
Hydrogen bonding control of molecular self-assembly. Indian Academy of Sciences. Available at: [Link]
Characterizing Self-Assembled Monolayers on Gold Nanoparticles. Bioconjugate Chemistry. Available at: [Link]
Self-Assembly of Organic Nanomaterials and Biomaterials: The Bottom-Up Approach for Functional Nanostructures Formation and Advanced Applications. PMC - NIH. Available at: [Link]
Self-Assembly Driven by Hydrogen Bonds. ChemistryViews. Available at: [Link]
Chirality Makes or Breaks Chemically Driven Self‐Assembly. ResearchGate. Available at: [Link]
The Geometry of Intramolecular Hydrogen Bonding in 1,2-Dicarboxylic Acids. ElectronicsAndBooks. Available at: [Link]
Quasi Self-Inclusion of a 1D Coordination Polymer within a 2D Hydrogen-Bonded Grid: A Chaperone Effect. UCL Discovery. Available at: [Link]
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. ResearchGate. Available at: [Link]
Functional Chirality: From Small Molecules to Supramolecular Assemblies. MDPI. Available at: [Link]
challenges in stereoselective synthesis of 1,2-cyclobutanedicarboxamide
Technical Support Center: Stereoselective Synthesis of 1,2-Cyclobutanedicarboxamide Executive Summary & Workflow The 1,2-cyclobutanedicarboxamide scaffold is a critical structural motif, serving as the backbone for -symm...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stereoselective Synthesis of 1,2-Cyclobutanedicarboxamide
Executive Summary & Workflow
The 1,2-cyclobutanedicarboxamide scaffold is a critical structural motif, serving as the backbone for
-symmetric ligands (e.g., Trost ligands) and various bioactive pharmaceutical ingredients. The primary synthetic challenge lies in stereochemical integrity . The high ring strain of the cyclobutane core (~26 kcal/mol) significantly increases the acidity of -protons, making the system prone to epimerization (cis/trans isomerization) during carboxylic acid activation and amide coupling.
This guide addresses the three critical failure points in the workflow:
Activation : Preventing thermodynamic relaxation to the cis-isomer during coupling.
Purification : Efficient separation of diastereomers.[1]
Master Synthesis Workflow
Figure 1: Optimized workflow for the stereoselective synthesis of 1,2-cyclobutanedicarboxamide, highlighting critical control points for stereoretention.
Technical Troubleshooting Guide (Q&A)
Module 1: Resolution of the Starting Material
Q1: I am using trans-1,2-cyclobutanedicarboxylic acid, but my resolution with chiral amines yields non-crystalline oils. How can I induce crystallization?
Diagnosis: The solvent system is likely too polar or the salt concentration is too high.
Solution: Switch to a ternary solvent system .
Protocol: Dissolve the racemic acid and (S)-(-)-
-phenylethylamine (1:1 molar ratio) in boiling ethanol. Slowly add hot water until turbidity persists, then add a minimal amount of ethanol to clear it. Allow the solution to cool very slowly (over 12-24 hours) to room temperature.
Alternative: If oils persist, seed the mixture with a crystal from a small-scale pilot batch or scratch the glass surface. For the quinine salt, acetone/water mixtures often perform better than alcohols.
Q2: My enantiomeric excess (ee) is stuck at 85% even after recrystallization. What is wrong?
Diagnosis: You may be reaching the eutectic point of the diastereomeric salt mixture, or the "washing" step is redissolving the more soluble diastereomer.
Corrective Action: Perform a "double resolution."
Recrystallize the salt once more, but use a slightly different solvent ratio (e.g., increase water content by 5%).
Critical Step: Do not wash the filtered crystals with fresh hot solvent. Wash with cold, mother liquor-saturated solvent to prevent dissolving the chiral salt.
Module 2: Amide Coupling & Epimerization Control
Q3: I observe significant formation of the cis-isomer (up to 15%) during the amide coupling of the trans-acid. I am using EDC/HOBt. Why?
Root Cause: Standard carbodiimide coupling (EDC/DCC) often proceeds via an O-acylisourea intermediate that is highly activated. In the presence of base (e.g., TEA, DIPEA), the acidic
-proton of the cyclobutane ring is removed, leading to a planar enolate intermediate that destroys stereochemistry.
Solution: Switch to DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or T3P (Propylphosphonic anhydride).
Mechanistic Insight: DEPBT acts as a "proton sponge" and activates the acid closer to neutral pH, significantly suppressing racemization compared to uronium salts (HATU/HBTU).
Expert Tip: If you must use carbodiimides, add CuCl₂ (0.1 - 1.0 eq) to the reaction. Copper(II) salts complex with the active ester intermediate, structurally locking it and preventing proton abstraction (The "Cu(II) suppression effect").
Q4: Can I use the acid chloride method to scale up?
Advisory:Avoid acid chlorides for this substrate if stereochemistry is paramount.
Reasoning: Formation of the acid chloride (using
or ) generates HCl and requires heating or excess base to drive the reaction, both of which rapidly epimerize the cyclobutane ring.
Alternative: Use a Mixed Anhydride method (Isobutyl chloroformate/NMM) at -20°C . The low temperature is the primary safeguard against epimerization.
Module 3: Purification
Q5: The cis and trans amide isomers are co-eluting on my silica column. How do I separate them?
Diagnosis: The polarity difference between the diastereomers is small.
Solution:
Solvent Change: Switch from MeOH/DCM to Acetone/Hexane or EtOAc/Toluene . The dipole interactions in acetone often improve separation of geometric isomers.
Flash Crystallization: The trans-isomer is typically less soluble and more crystalline due to better packing (C2 symmetry). Try triturating the crude solid with cold diethyl ether or MTBE. The cis-isomer (meso-like or less symmetric) often remains in solution.
Detailed Experimental Protocols
Protocol A: Epimerization-Free Coupling using DEPBT
Dissolution: Dissolve the dicarboxylic acid in anhydrous THF (0.1 M concentration) under Nitrogen atmosphere.
Cooling: Cool the solution to 0°C using an ice bath. Do not skip this step.
Activation: Add DEPBT in one portion. Stir for 5 minutes.
Base Addition: Add DIPEA dropwise over 10 minutes. Rapid addition causes local heating and epimerization.
Amine Addition: Add the amine (dissolved in minimal THF) dropwise.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12-16 hours.
Workup: Dilute with EtOAc, wash with 5%
(acidic wash removes unreacted amine and DIPEA), then sat. , then brine. Dry over .
Protocol B: Resolution of trans-1,2-Cyclobutanedicarboxylic Acid
Adapted from standard resolution procedures for cycloalkane diacids.
Mixing: Combine racemic trans-acid (10 g, 69 mmol) and (S)-(-)-
-phenylethylamine (8.4 g, 69 mmol) in Ethanol (150 mL).
Heating: Heat to reflux until fully dissolved.
Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling. Let stand for 24 hours.
Filtration: Filter the white needles. This is the Salt A (enriched in one enantiomer).
Liberation: Suspend Salt A in water, acidify with 2N HCl to pH 1, and extract continuously with ether. Evaporate ether to obtain the chiral acid.
Check ee: Derivatize a small aliquot with a chiral amine or use Chiral HPLC (Chiralpak AD-H column).
Comparative Data: Coupling Reagents
The following table summarizes the risk of epimerization for various coupling agents when applied to cyclobutane systems.
Coupling Reagent
Activation Mechanism
Epimerization Risk
Yield Potential
Recommended Use Case
DEPBT
Phosphorous ester
Very Low (<1%)
High (85-95%)
Gold Standard for chiral cyclobutanes.
T3P
Anhydride
Low (<2%)
High (80-90%)
Scalable, easy workup (water soluble byproducts).
HATU / DIPEA
Uronium
High (>5%)
Very High (>95%)
Use only if DEPBT fails; requires -78°C and minimal base.
EDC / HOBt
Carbodiimide
Moderate (3-5%)
Moderate (70-80%)
Acceptable for non-chiral work; requires Cu(II) for chiral work.
SOCl₂ / Reflux
Acid Chloride
Critical (>20%)
High
Do Not Use for stereoselective synthesis.
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting common issues in cyclobutane dicarboxamide synthesis.
References
Stereoselective Synthesis of Cyclobutanes : Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition. Link
Epimerization Control with DEPBT : Tang, Z., & Jiang, X. (2011).[3] DEPBT-Mediated Amide Bond Formation: A General and Efficient Method. Journal of Organic Chemistry. Link (Representative citation for DEPBT utility).
Suppression of Epimerization by Cu(II) : Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis. Journal of Peptide Science. Link
Resolution of Cycloalkane Dicarboxylic Acids : Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups. Chirality (2024).[4][5][6] Link (Analogous protocol for cyclobutane).
Trost Ligand Synthesis Context : Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link
Cyclobutane Ring Formation: A Technical Support Center for Researchers
Welcome to the technical support center for cyclobutane ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable fo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for cyclobutane ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable four-membered ring system. Cyclobutanes are key structural motifs in numerous natural products and pharmaceuticals, yet their construction can be challenging due to inherent ring strain and a propensity for various side reactions.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that you may encounter during your cyclobutane synthesis experiments in a question-and-answer format.
Issue 1: Low Yield in [2+2] Photocycloaddition Reactions
Question: I am performing a [2+2] photocycloaddition to form a cyclobutane ring, but my yields are consistently low. What are the potential causes and how can I improve them?
Answer: Low yields in [2+2] photocycloadditions are a common problem and can stem from several factors. Understanding the underlying mechanisms is key to troubleshooting this issue. The reaction typically proceeds through an excited state of one of the alkene partners, which then reacts with the ground state alkene.[4]
Potential Causes and Solutions:
Insufficient Light Penetration: The reaction mixture must be adequately irradiated for the photochemical reaction to proceed efficiently.
Solution: Ensure your reaction vessel is made of a material transparent to the wavelength of light you are using (e.g., Pyrex for longer wavelengths, quartz for shorter wavelengths). Use a high-powered lamp and consider using a continuous flow reactor for better light exposure, especially for larger scale reactions.
Incorrect Wavelength: The wavelength of light must be appropriate to excite the chromophore in your starting material.
Solution: Consult the UV-Vis spectrum of your starting material to determine the optimal wavelength for excitation. If direct excitation leads to side reactions, consider using a photosensitizer.[5]
Intersystem Crossing and Triplet State Quenching: For reactions proceeding through a triplet excited state, efficient intersystem crossing is crucial. The triplet state can also be quenched by impurities (e.g., oxygen) or by reverting to the ground state without reacting.
Solution: Degas your solvent thoroughly before starting the reaction to remove dissolved oxygen. This can be done by bubbling an inert gas like nitrogen or argon through the solvent.[6] Using a triplet sensitizer with a suitable triplet energy can also improve the efficiency of triplet state formation.[7]
Cis/Trans Isomerization: A major competing side reaction is the cis/trans isomerization of the double bond in the excited state, which does not lead to the desired cyclobutane product.
Solution: This is often difficult to completely suppress. Lowering the reaction temperature can sometimes disfavor isomerization. The choice of photosensitizer can also influence the partitioning between cycloaddition and isomerization.
Competing Dimerization: If you are performing an intermolecular reaction, dimerization of one of the alkene partners can be a significant side reaction.
Solution: Adjust the concentration of your reactants. For intermolecular reactions, using a higher concentration of the desired reaction partner can favor the formation of the desired product over dimerization. For intramolecular reactions, high dilution is generally favored to prevent intermolecular side reactions.
Workflow for Troubleshooting Low Yield in [2+2] Photocycloaddition:
Caption: Troubleshooting workflow for low yield in [2+2] photocycloaddition.
Issue 2: Poor Diastereoselectivity in Cyclobutane Formation
Question: My cyclobutane product is a mixture of diastereomers, and I am struggling to achieve the desired stereochemistry. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge in cyclobutane synthesis. The stereochemical outcome is often determined by the transition state geometry of the ring-forming step. Several factors can influence this, including steric hindrance, electronic effects, and the reaction conditions.
Factors Influencing Diastereoselectivity and Strategies for Improvement:
Steric Effects: The approach of the two reacting partners is often dictated by minimizing steric repulsion.
Strategy: Utilize bulky substituents on your starting materials to favor a specific diastereomer. Chiral auxiliaries can also be employed to direct the stereochemical outcome, which can later be removed.[8]
Solvent Effects: The polarity of the solvent can influence the stability of the transition state and thus the diastereoselectivity.
Strategy: Screen a range of solvents with varying polarities. For example, in some intramolecular [2+2] photocycloadditions of enones, a reversal of selectivity has been observed when switching between protic and aprotic solvents due to the presence or absence of hydrogen bonding.[6] A quantitative comparison of solvent effects on diastereoselectivity is presented in the table below.
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
Strategy: Perform the reaction at the lowest temperature at which it still proceeds at a reasonable rate.
Lewis Acid Catalysis: In some cases, the use of a Lewis acid can coordinate to one of the reactants, leading to a more ordered transition state and improved diastereoselectivity.[9]
Strategy: Screen various Lewis acids (e.g., EtAlCl₂, Sc(OTf)₃) and optimize the stoichiometry.
Table 1: Effect of Solvent on Diastereomeric Ratio (d.r.) in a Model Intramolecular [2+2] Photocycloaddition
Solvent
Dielectric Constant (ε)
Diastereomeric Ratio (exo:endo)
Reference
Benzene
2.3
95:5
Acetonitrile
37.5
60:40
Methanol
32.7
10:90
Issue 3: Competing Polymerization in Ring-Closing Metathesis (RCM)
Question: I am attempting to form a cyclobutane ring via RCM, but I am observing significant amounts of oligomeric or polymeric byproducts. What can I do to favor the desired ring-closing reaction?
Answer: In RCM, the intramolecular reaction to form the cyclic product is in competition with the intermolecular reaction that leads to polymerization. To favor cyclization, the reaction conditions must be optimized to promote the intramolecular pathway.
Strategies to Minimize Polymerization in RCM:
High Dilution: The principle of high dilution is the most critical factor in favoring intramolecular reactions. By keeping the concentration of the diene low, the probability of two different molecules reacting with each other is significantly reduced.
Protocol: Use a syringe pump to add the diene substrate slowly to a solution of the catalyst in a large volume of solvent. This maintains a very low instantaneous concentration of the substrate.
Catalyst Choice: The choice of Grubbs' catalyst can influence the outcome. First-generation catalysts are sometimes more selective for less sterically hindered olefins and may be less prone to certain decomposition pathways.[10] Second and third-generation catalysts are generally more reactive but may also catalyze competing reactions.
Strategy: If you are using a highly reactive second or third-generation catalyst and observing polymerization, consider switching to a first-generation catalyst.
Temperature: Higher temperatures can sometimes favor intermolecular reactions.
Strategy: Run the reaction at the lowest temperature that provides a reasonable reaction rate. For many Grubbs' catalysts, reactions can be run at room temperature or slightly elevated temperatures (e.g., 40 °C).[11]
Solvent: The choice of solvent can affect catalyst stability and activity.
Strategy: Use a non-coordinating solvent such as dichloromethane or toluene. Ensure the solvent is dry and degassed.
Mechanism of RCM vs. Polymerization:
Caption: Competing pathways in Ring-Closing Metathesis.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right photosensitizer for my [2+2] cycloaddition?
A1: The choice of photosensitizer is critical for reactions that proceed through a triplet excited state. The ideal sensitizer should have a triplet energy (ET) that is higher than that of the alkene you want to excite, allowing for efficient energy transfer. It should also absorb light at a wavelength where the reactants do not absorb, to avoid direct excitation. A list of common photosensitizers and their triplet energies is provided below.
Table 2: Common Photosensitizers and their Triplet Energies
Photosensitizer
Triplet Energy (ET, kcal/mol)
Typical Wavelengths (nm)
Reference
Acetone
78-80
< 330
Benzophenone
69
~360
Thioxanthone
65.5
~380
fac-Ir(ppy)₃
55
~450 (Visible)
Q2: What are the common side reactions in ketene cycloadditions?
A2: Ketene [2+2] cycloadditions are a powerful method for synthesizing cyclobutanones.[12] However, ketenes are highly reactive and can undergo several side reactions:
Dimerization: Ketenes can dimerize to form a diketene or a cyclobutanedione. This is often suppressed by generating the ketene in situ at a low concentration.
Reaction with Nucleophiles: Ketenes react readily with nucleophiles such as water, alcohols, or amines. It is crucial to use anhydrous and aprotic solvents and to exclude any adventitious nucleophiles.
Rearrangement: Depending on the substitution pattern, the resulting cyclobutanone may be prone to rearrangement under the reaction conditions.
Q3: My cyclobutane product seems to be unstable and undergoes ring-opening. How can I prevent this?
A3: The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions, especially if the molecule contains activating functional groups or is subjected to harsh conditions.[8]
Avoid High Temperatures: Thermal ring-opening is a common decomposition pathway. Purify your product at the lowest possible temperature.
Buffer the pH: Both acidic and basic conditions can promote ring-opening. Maintain a neutral pH during workup and purification.
Electron-Withdrawing Groups: Cyclobutanes with electron-withdrawing groups can be more prone to nucleophilic ring-opening. Use mild, non-nucleophilic reagents and conditions.
Q4: What is the best way to purify my cyclobutane product, especially if I have a mixture of diastereomers?
A4: The purification of cyclobutane products, particularly the separation of diastereomers, often requires careful chromatographic techniques.
Column Chromatography: This is the most common method. Use a high-quality silica gel and carefully select your eluent system. A shallow solvent gradient can improve separation.[13][14]
Recrystallization: If your product is a solid, recrystallization can be a very effective method for obtaining a single diastereomer in high purity. You may need to screen several solvents to find one that provides good differential solubility for the diastereomers.[15]
Preparative HPLC: For challenging separations, preparative HPLC can provide excellent resolution.
Key Protocols
Protocol 1: Intramolecular [2+2] Photocycloaddition of an Enone
This protocol describes a general procedure for the intramolecular [2+2] photocycloaddition of an enone to form a bicyclic cyclobutane derivative.[6]
Materials:
Enone starting material
Anhydrous solvent (e.g., benzene, acetonitrile, or methanol)
Pyrex reaction tube with a septum
Medium-pressure mercury lamp (e.g., 450 W Hanovia)
Nitrogen or argon gas supply
Standard glassware for workup and purification
Procedure:
Preparation: Flame-dry the Pyrex reaction tube under vacuum and cool under a stream of inert gas.
Reaction Setup: Add the enone starting material (1.0 equiv) to the reaction tube and dissolve it in the chosen solvent to a concentration of approximately 3-5 mM.
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
Irradiation: Place the reaction tube in a cooling bath (if necessary) and irradiate with the medium-pressure mercury lamp. Monitor the reaction progress by TLC or GC-MS.
Workup: Once the starting material is consumed, turn off the lamp and remove the reaction tube. Concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Diagram of Intramolecular [2+2] Photocycloaddition:
Caption: Workflow for intramolecular [2+2] photocycloaddition.
Protocol 2: Cyclobutane Formation via Ring-Closing Metathesis (RCM)
This protocol provides a general procedure for the synthesis of a cyclobutene from a diene using a first-generation Grubbs' catalyst.[16][17]
Materials:
Diene starting material
Grubbs' First Generation Catalyst
Anhydrous and degassed dichloromethane (DCM)
Syringe pump
Schlenk flask and standard inert atmosphere glassware
Nitrogen or argon gas supply
Standard glassware for workup and purification
Procedure:
Preparation: Thoroughly dry all glassware and purge with an inert gas.
Catalyst Solution: In a Schlenk flask under an inert atmosphere, dissolve Grubbs' catalyst (1-5 mol%) in a portion of the anhydrous, degassed DCM.
Substrate Solution: In a separate flask, dissolve the diene starting material in the remaining DCM to achieve a final reaction concentration of 0.01-0.1 M.
Slow Addition: Using a syringe pump, add the diene solution to the stirring catalyst solution over a period of 4-12 hours.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
Workup: Concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Crimmins, M. T.; Pace, J. M.; Cheung, E. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Org. Lett.2006 , 8, 3843-3846. [Link]
ResearchGate. [2+2] photocycloaddition by triplet sensitization or energy transfer... [Link]
ResearchGate. Intramolecular [2+2] cycloaddition of enone and alkene for preparation of 4–5‐6 tricyclic framework. [Link]
D'yakonov, V. A.; et al. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Acc. Chem. Res.2014 , 47, 9-18. [Link]
Bach, T. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chem. Rev.2016 , 116, 9882-9921. [Link]
Chen, J.; et al. [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. J. Am. Chem. Soc.2023 , 145, 2337-2345. [Link]
Baran Lab. Cyclobutanes in Organic Synthesis. [Link]
Royal Society of Chemistry. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. [Link]
Ding, H.; et al. Recent advances in the total synthesis of cyclobutane-containing natural products. Org. Chem. Front.2020 , 7, 136-154. [Link]
Baran Lab. Cyclobutanes in Organic Synthesis. [Link]
ResearchGate. (PDF) Enantioselective [2+2]-cycloadditions with triplet photoenzymes. [Link]
The Journal of Organic Chemistry. Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. [Link]
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
University of Illinois at Urbana-Champaign, Department of Chemistry. [2+2] Photocycloaddition of Enones to Olefins. [Link]
Brown, M. K.; et al. Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes. J. Am. Chem. Soc.2017 , 139, 17264-17267. [Link]
National Institutes of Health. A Comprehensive Review on Separation Methods and Techniques for Single-Walled Carbon Nanotubes. [Link]
Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
ResearchGate. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Request PDF. [Link]
ResearchGate. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. [Link]
The Journal of the American Chemical Society. Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. [Link]
ResearchGate. How to recrystallize an oily compound after column chromatography ? [Link]
ResearchGate. Photochemistry of [2+2] cycloadditions a, Comparison of thermally... | Download Scientific Diagram. [Link]
ResearchGate. An Efficient Ring-Closing Metathesis Reaction of Geminally Disubstituted Olefins Using First Generation Grubbs′ Catalyst: Enantiospecific Synthesis of Pacifigorgianes. [Link]
Royal Society of Chemistry Blogs. Harnessing ring strain to drive the classically forbidden thermal [2+2] addition of cycloalkenes. [Link]
Accounts of Chemical Research. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. [Link]
Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on chemical processes. Part 7. Quantitative description of the composition dependence of the solvent polarity measure E(30) in binary aqueous–organic solvent mixtures. [Link]
optimizing coupling conditions for 1,2-cyclobutanedicarboxamide synthesis
Technical Support Center: 1,2-Cyclobutanedicarboxamide Synthesis Executive Summary The synthesis of 1,2-cyclobutanedicarboxamides presents a unique set of challenges due to the high ring strain (~26 kcal/mol) and the pro...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1,2-Cyclobutanedicarboxamide Synthesis
Executive Summary
The synthesis of 1,2-cyclobutanedicarboxamides presents a unique set of challenges due to the high ring strain (~26 kcal/mol) and the proximity of the two carbonyl centers. Unlike linear alkyl dicarboxylic acids, the 1,2-cyclobutane system is highly prone to epimerization (loss of stereochemical integrity) and intramolecular cyclization (imide formation).
This guide prioritizes T3P® (Propylphosphonic anhydride) as the primary coupling agent due to its proven ability to suppress epimerization compared to classic carbodiimide (EDC) or uronium (HATU) chemistries.
Module 1: Reagent Selection & Strategy
Q: Why is my standard HATU/DIPEA protocol causing epimerization of my cis-1,2-cyclobutanedicarboxylic acid?
A: Uronium reagents like HATU are highly activating. In the presence of base (DIPEA/TEA), the activated carboxylate is prone to proton abstraction at the
-position.
Mechanism: The cis-1,2 configuration suffers from steric repulsion between the two carbonyls. Epimerization to the thermodynamically more stable trans-isomer relieves this strain.
Solution: Switch to T3P (Propylphosphonic anhydride) .[1][2] T3P acts as an acidic coupling reagent. It does not require the initial deprotonation of the acid to form the active species, and the reaction can often be run with a lower equivalent of base or weaker bases (like N-methylmorpholine), significantly reducing the risk of
-deprotonation.
Q: I am attempting to make the diamide, but I observe a significant mass peak at [M-18] in LCMS. What is this?
A: This is the cyclic imide .
Cause: In cis-1,2-systems, the two carboxyl groups are spatially proximal. If the activation is fast (e.g., using EDC or HATU) but the amine nucleophile is sterically hindered or added slowly, the activated acid will attack the neighboring carboxylic acid/amide, expelling the leaving group and closing the ring to form a 5-membered cyclic imide.
Prevention:
Simultaneous Addition: Do not pre-activate the acid. Add the coupling reagent last to a mixture of Acid + Amine.
High Concentration: Keep amine concentration high to outcompete the intramolecular cyclization.
Module 2: Visualizing the Decision Process
The following logic flow illustrates the selection of reagents based on stereochemistry and substrate constraints.
Figure 1: Decision matrix for coupling reagent selection based on stereochemical requirements.
T3P (50% w/w solution in EtOAc or DMF, 2.5 - 3.0 equiv)
Base: N-Methylmorpholine (NMM) or Pyridine (3.0 - 4.0 equiv)
Solvent: EtOAc (preferred) or DMF (if solubility is poor)
Step-by-Step Procedure:
Slurry Preparation: Charge the reaction vessel with the dicarboxylic acid and the Amine. Add EtOAc (10 V).
Note: The acid may not dissolve immediately. This is acceptable.
Base Addition: Add NMM (3.0 equiv) at 0 °C. Stir for 10 minutes.
Coupling Agent Addition (Crucial Step): Add T3P solution dropwise over 20-30 minutes at 0 °C.
Why: Slow addition ensures that as soon as the acid is activated, an amine molecule is available to react, preventing the "double activation" that leads to imides.
Reaction: Allow the mixture to warm to Room Temperature (20-25 °C) and stir for 4–12 hours.
Monitoring: Check LCMS. Look for the Diamide [M+H]+.
Troubleshooting: If [M-18] (Imide) is observed, add 0.5 equiv more amine and heat to 50 °C to ring-open the imide.
Workup:
Add water (10 V). T3P byproducts are water-soluble.[2]
Separate phases. Wash organic layer with 0.5M HCl (to remove excess amine) and sat. NaHCO3 (to remove unreacted acid).
Dry over MgSO4 and concentrate.
Module 4: Troubleshooting & FAQs
Q: My starting material (1,2-cyclobutanedicarboxylic acid) is insoluble in DCM and EtOAc. Can I use DMF?A: Yes, but with caution. DMF is a polar aprotic solvent that can enhance the basicity of your amine/base, potentially increasing the rate of epimerization.
Recommendation: Use the minimum amount of DMF required to solubilize the reactant, then dilute with EtOAc or Me-THF. If using T3P, ensure you buy the T3P solution in DMF, not EtOAc, to avoid solvent clashes.
Q: I need to synthesize the trans-diamide, but I only have the cis-anhydride or cis-diacid. Can I force epimerization?A: Yes. The trans-isomer is thermodynamically favored.[4]
Protocol: Heat the cis-diacid or cis-diamide in the presence of a base (e.g., NaOEt in EtOH or DBU in toluene) at reflux. This will scramble the stereocenter via an enolate intermediate, eventually enriching the mixture in the stable trans-isomer.
Q: How do I distinguish the cis and trans diamides by NMR?A: Symmetry is key.
Cis-isomer: The cyclobutane ring protons are often more shielded/deshielded due to anisotropy of the cis substituents. In cis-1,2-systems, the coupling constant (
) between the methine protons (H1-H2) is typically larger (8–11 Hz) compared to the trans-isomer (5–9 Hz), though this can vary with ring puckering.
NOESY: The definitive check is a 1D-NOESY experiment. Irradiating the methine proton will show a strong NOE to the other methine proton in the cis-isomer, which is absent or weak in the trans-isomer.
Module 5: Mechanistic Insight (Imide Formation)
Understanding the failure mode is critical for troubleshooting. The diagram below details how the cis-acid converts to the unwanted imide.
Figure 2: Competing pathways between Diamide formation (green) and Cyclic Imide formation (red).
References
Archimica (Now Euticals). "T3P® (Propanephosphonic acid anhydride) – The Coupling Reagent of the Future." T3P Technical Brochure. Link (Note: General reference for T3P properties).
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.
Wiberg, K. B. (1986).[5] "The Structure and Energetics of Small Ring Compounds." Angewandte Chemie International Edition, 25(4), 312–322.
Augustine, J. K., et al. (2009).[6] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, Amides, and Hydroxamates." Tetrahedron Letters, 50(20), 2368-2371.
Navigating the Challenges of Cyclobutane Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for cyclobutane synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cyclobutane synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and practical solutions for the synthesis of cyclobutane rings, a common structural motif in medicinally relevant molecules. The inherent ring strain of the four-membered ring presents unique synthetic challenges. This resource will focus on strategies to avoid common side products, particularly when using intramolecular Friedel-Crafts reactions, and will detail robust alternative methodologies.
Troubleshooting Guide: Intramolecular Friedel-Crafts Acylation for Cyclobutane Synthesis
Intramolecular Friedel-Crafts acylation is a conceptually straightforward approach to constructing cyclic ketones. However, the high ring strain of a cyclobutane ring makes its formation via this method challenging, often leading to low yields and undesired side products.
Q1: My intramolecular Friedel-Crafts acylation to form a benzocyclobutenone is failing or giving low yields. What are the likely causes and how can I fix it?
Answer:
The formation of a four-membered ring via intramolecular Friedel-Crafts acylation is an energetically demanding process. The primary obstacle is the significant ring strain of the cyclobutane system. This high activation barrier can lead to several competing side reactions.
Common Causes of Failure & Troubleshooting Steps:
High Ring Strain Favoring Alternative Reactions: The acylium ion intermediate is highly reactive. If the intramolecular cyclization is slow due to ring strain, intermolecular reactions or reactions with trace nucleophiles can dominate.
Troubleshooting:
High Dilution Conditions: Employing high dilution (0.01-0.001 M) disfavors intermolecular side reactions by minimizing the probability of two reactive molecules encountering each other.
Slow Addition: Adding the substrate to the Lewis acid at a very slow rate can help maintain a low concentration of the reactive acylium ion, further promoting intramolecular cyclization.
Inappropriate Lewis Acid: The choice and amount of Lewis acid are critical. A very strong Lewis acid might promote undesired polymerization or decomposition, while a weak one may not be sufficient to generate the acylium ion.
Troubleshooting:
Lewis Acid Screening: While AlCl₃ is a common choice, other Lewis acids like FeCl₃, SnCl₄, or TiCl₄ should be screened.[1] In some cases, milder Lewis acids or Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) might be more effective for sensitive substrates, although they are more commonly used for 5- and 6-membered ring closures.[2]
Stoichiometry: For Friedel-Crafts acylation, at least a stoichiometric amount of the Lewis acid is typically required because the product ketone complexes with the catalyst.[3] Careful optimization of the Lewis acid stoichiometry is crucial.
Substrate Decomposition: The combination of a reactive substrate and a strong Lewis acid at elevated temperatures can lead to decomposition.
Troubleshooting:
Temperature Control: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and slowly warm it to room temperature or slightly above. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that promotes cyclization without significant decomposition.
Deactivating Groups on the Aromatic Ring: Strongly electron-withdrawing groups on the aromatic ring can render it too deactivated to participate in the electrophilic substitution.[4]
Troubleshooting:
Substrate Design: If possible, design the synthetic route so that the aromatic ring is electron-rich or at least neutral during the cyclization step.
Frequently Asked Questions (FAQs)
Q2: Are there any general tips for improving the success rate of intramolecular Friedel-Crafts reactions for strained rings?
Answer:
Yes, several factors can be optimized:
Solvent Choice: The solvent should be inert to the reaction conditions. Dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene are common choices. The polarity of the solvent can also influence the reaction rate and selectivity.
Purity of Reagents: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Work-up Procedure: Quenching the reaction by pouring it onto ice and then adding HCl is a standard procedure to break up the aluminum chloride complexes. Proper extraction and purification are then necessary to isolate the desired product.
Q3: Given the difficulties with Friedel-Crafts acylation for cyclobutanes, what are the most reliable alternative methods?
Answer:
Several powerful alternatives exist that often provide higher yields and better selectivity for the synthesis of cyclobutanes. These include:
Photochemical [2+2] Cycloaddition: This is arguably the most common and versatile method for constructing cyclobutane rings.
Ring-Closing Metathesis (RCM): Particularly useful for forming cyclobutenes, which can then be hydrogenated to cyclobutanes.
Intramolecular Nucleophilic Substitution: A classic method involving the formation of a C-C bond through the displacement of a leaving group.
The following sections will provide detailed protocols and troubleshooting for these alternative approaches.
Alternative Synthetic Strategies & Protocols
This section provides detailed experimental protocols for reliable alternatives to the intramolecular Friedel-Crafts reaction for cyclobutane synthesis.
Photochemical [2+2] Cycloaddition
This method involves the light-induced reaction of two alkene moieties to form a cyclobutane ring. It is a powerful tool with broad substrate scope.[5]
Experimental Protocol: Visible-Light Mediated [2+2] Cycloaddition of Styrenes
This protocol is adapted from methodologies utilizing visible light photocatalysis, which offers a milder alternative to traditional UV irradiation.[6][7]
Schlenk flask or similar reaction vessel suitable for photochemistry
Standard glassware for workup and purification
Procedure:
In a Schlenk flask, dissolve the styrene derivative (1.0 equiv) and the photocatalyst in the chosen anhydrous solvent.
Degas the solution by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes.
Place the reaction vessel in front of the blue LED light source and stir vigorously. Maintain a constant temperature, often near room temperature, using a fan or a water bath.
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.
Once the reaction is complete, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the cyclobutane product.
Troubleshooting & Optimization:
Low Yield:
Incomplete Degassing: Oxygen can quench the excited state of the photocatalyst. Ensure thorough degassing.
Light Source Intensity: The intensity of the light source can affect the reaction rate. Ensure the reaction vessel is placed close to the light source.
Photocatalyst Choice: Not all photocatalysts are suitable for all substrates. Screening different photocatalysts may be necessary.
Formation of Side Products:
Polymerization: High concentrations of the alkene can lead to polymerization. Running the reaction at a lower concentration may be beneficial.
Regioisomer Formation: The formation of head-to-head vs. head-to-tail isomers can be influenced by the electronic properties of the substituents on the styrene.
Ring-Closing Metathesis (RCM)
RCM is a powerful method for the formation of cyclic olefins from acyclic dienes, catalyzed by transition metal complexes, most notably Grubbs' catalysts.[8] For cyclobutane synthesis, this typically involves the formation of a cyclobutene, which can be subsequently hydrogenated.
Experimental Protocol: Synthesis of a Cyclobutene via RCM of a 1,5-Diene
Materials:
1,5-diene substrate (1.0 equiv)
Grubbs' Catalyst (1st, 2nd, or 3rd generation, 1-5 mol%)
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
Schlenk flask
Standard glassware for workup and purification
Procedure:
In a Schlenk flask under an inert atmosphere, dissolve the 1,5-diene substrate in the anhydrous, degassed solvent.
Add the Grubbs' catalyst to the solution.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). The reaction is often driven by the release of ethylene gas.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
Concentrate the reaction mixture and purify by column chromatography on silica gel.
Troubleshooting & Optimization:
Low Yield:
Catalyst Decomposition: The catalyst can be sensitive to air and impurities. Ensure all components are pure and the reaction is performed under strictly anaerobic conditions.
Substrate Purity: Impurities in the substrate can poison the catalyst.
Catalyst Choice: The choice of Grubbs' catalyst generation can significantly impact the reaction efficiency. Later generation catalysts are generally more robust and reactive.
Formation of Oligomers/Polymers:
Concentration: High concentrations favor intermolecular reactions. Perform the reaction at high dilution.
E/Z Selectivity: The stereochemistry of the resulting double bond can be influenced by the catalyst and substrate.[9]
Intramolecular Nucleophilic Substitution
This classical approach involves the formation of a C-C bond by the intramolecular displacement of a leaving group by a nucleophile. For cyclobutane synthesis, this typically involves a 1,4-disubstituted butane derivative.
Experimental Protocol: Synthesis of a Cyclobutane via Intramolecular Cyclization
This protocol describes a general procedure for the formation of a cyclobutane ring from a 1,4-dihaloalkane using a strong base to generate a carbanion.
Materials:
1,4-dihalobutane derivative (e.g., 1,4-dibromobutane with activating groups) (1.0 equiv)
Strong, non-nucleophilic base (e.g., sodium hydride (NaH), lithium diisopropylamide (LDA))
Set up a flame-dried flask under an inert atmosphere.
Dissolve the 1,4-dihalobutane derivative in the anhydrous solvent and cool the solution to an appropriate temperature (e.g., -78 °C for LDA, 0 °C for NaH).
Slowly add the strong base to the solution.
Allow the reaction to stir at the low temperature for a period, then slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
Carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Purify the crude product by distillation or column chromatography.
Troubleshooting & Optimization:
Low Yield:
Competing Elimination: The strong base can promote E2 elimination reactions. Using a bulkier base or optimizing the temperature can sometimes favor substitution.
Intermolecular Reactions: High concentrations can lead to intermolecular Wurtz-type coupling. High dilution is recommended.
Reaction Fails to Proceed:
Insufficiently Acidic Proton: The proton alpha to the activating group may not be acidic enough for the chosen base. A stronger base may be required.
Poor Leaving Group: Ensure a good leaving group (e.g., Br, I, OTs) is used.
Paterno-Büchi Reaction Followed by Rearrangement
The Paterno-Büchi reaction provides access to oxetanes through the [2+2] photocycloaddition of a carbonyl compound and an alkene.[10] While not a direct cyclobutane synthesis, the resulting oxetane can sometimes be rearranged to a cyclobutanone.
Step 1: Paterno-Büchi Reaction to form an Oxetane
A general protocol involves the UV irradiation of a solution of the carbonyl compound and the alkene. The specifics of the reaction (solvent, temperature, wavelength of light) are highly dependent on the substrates.
Step 2: Conversion of Oxetane to Cyclobutane
The conversion of an oxetane to a cyclobutane is not a general transformation and is highly substrate-dependent. It often involves ring-opening followed by recyclization or rearrangement under acidic or thermal conditions. A thorough literature search for specific substrate classes is highly recommended.
Data Summary
Method
Key Advantages
Common Side Products/Issues
Typical Conditions
Intramolecular Friedel-Crafts
Conceptually simple, convergent
Low yields for 4-membered rings, polymerization, decomposition
Strong Lewis acid (e.g., AlCl₃), high dilution, low temperature
Photochemical [2+2] Cycloaddition
High efficiency, broad scope, mild conditions (visible light)
Regioisomer formation, polymerization
Photocatalyst, light source (UV or visible), degassed solvent
Ring-Closing Metathesis (RCM)
Excellent for cyclobutenes, good functional group tolerance
Grubbs' catalyst, anhydrous/degassed solvent, high dilution
Intramolecular Nucleophilic Substitution
Classical and well-understood
Competing elimination, intermolecular reactions
Strong base, anhydrous aprotic solvent, high dilution
Key Mechanistic and Workflow Diagrams
Intramolecular Friedel-Crafts Acylation for Benzocyclobutenone
Caption: Intramolecular Friedel-Crafts acylation workflow and potential pitfalls.
General Workflow for Alternative Cyclobutane Syntheses
Caption: Overview of robust alternative methods for cyclobutane synthesis.
References
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
Ashenhurst, J. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
Friedel-Crafts Alkylation. Organic Chemistry Portal. Available at: [Link]
The Reaction of Acyl Chlorides with Benzene. Chemguide. Available at: [Link]
A new procedure for FC acylation utilizing stable and user-friendly acylium precursors, α-oximinoketones. Chemical Science. Available at: [Link]
Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Publishing. Available at: [Link]
Intramolecular Freidel Craft Alkylation. YouTube. Available at: [Link]
The Friedel-Crafts benzoylation of chlorobenzene. Journal of the Chemical Society C. Available at: [Link]
D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. Available at: [Link]
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]
Cyclobutanes in Organic Synthesis. Baran Lab. Available at: [Link]
Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Crossed intermolecular [2+2] cycloaddition of styrenes by visible light photocatalysis. Journal of the American Chemical Society, 130(39), 12886–12887. Available at: [Link]
Ring-closing metathesis. Wikipedia. Available at: [Link]
Olefin Metathesis. Master Organic Chemistry. Available at: [Link]
Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education. Available at: [Link]
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. Available at: [Link]
Preparation of cyclobutene acetals and tricyclic oxetanes via photochemical tandem and cascade reactions. ResearchGate. Available at: [Link]
Ring closing metathesis by Hoveyda–Grubbs catalysts. ResearchGate. Available at: [Link]
Tucker, J. W., & Yoon, T. P. (2011). Visible Light Photocatalysis of [2+2] Styrene Cycloadditions by Energy Transfer. PMC. Available at: [Link]
1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University. Available at: [Link]
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]
Oxetane Presentation. The Dong Group. Available at: [Link]
Small-Ring Metathesis: Delights and Difficulties. City College. Available at: [Link]
Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. Available at: [Link]
General considerations of [2+2] photocycloadditions. ResearchGate. Available at: [Link]
Week 5-Lecture 25 : Ring Closing Metathesis (Part-1). YouTube. Available at: [Link]
Help with understanding 2+2 cycloadditions. Reddit. Available at: [Link]
Cyclobutane Synthesis. Andrew G Myers Research Group. Available at: [Link]
Mechanistic Insights into Ring-Closing Enyne Metathesis with the Second-Generation Grubbs-Hoveyda Catalyst. ResearchGate. Available at: [Link]
Visible Light Photocatalysis of [2+2] Styrene Cycloadditions by Energy Transfer. ResearchGate. Available at: [Link]
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. Available at: [Link]
Photochemical Cycloaddition Reactions Practice Problems. Pearson. Available at: [Link]
Natural products and ring-closing metathesis: synthesis of sterically congested olefins. RSC Publishing. Available at: [Link]
Visible Light [2 + 2] Cycloadditions for Reversible Polymer Ligation. University of Warwick. Available at: [Link]
Investigating Ring Closing Metathesis Product Favorability by Varying the Alkyne Substituent on a Dienyne. Digital Commons @ Butler University. Available at: [Link]
Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine. White Rose Research Online. Available at: [Link]
Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. Available at: [Link]
Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. ChemRxiv. Available at: [Link]
Welcome to the technical support hub. If you are here, your [2+2] cycloaddition is likely suffering from low conversion, high polymerization, or poor regioselectivity.
First, diagnose your fundamental constraint. Unlike [4+2] Diels-Alder reactions, simple thermal [2+2] cycloadditions are symmetry-forbidden by Woodward-Hoffmann rules (suprafacial-suprafacial overlap is antibonding).
If you are using light: Your issues are likely photon flux, competitive absorption, or triplet state quenching.
If you are using heat: Your reaction will fail unless you are using orthogonal
-systems (ketenes/allenes) or Lewis Acid catalysis to break orbital symmetry constraints.
Module 1: Photochemical Troubleshooting
Symptom: Starting material (SM) is unconsumed, or reaction stalls after 20% conversion.
The "Inner Filter" Effect & Beer-Lambert Limitations
The most common cause of low yield in batch reactors is that the reaction mixture becomes opaque to the incident light. If your substrate has a high molar extinction coefficient (
) at the irradiation wavelength, light may only penetrate the first 1-2 mm of the solution.
Diagnostic Step:
Calculate the optical density (OD) of your solution:
. If , >99% of photons are absorbed in the path length . In a 5 cm flask, the center is dark.
Solution:
Dilution: Reduce concentration to 0.01 M - 0.05 M.
Geometry Change: Switch to Flow Chemistry (See Module 3).
Wavelength Matching & Competitive Absorption
If your product absorbs at the same wavelength as your starting material, you will trigger photochemical reversibility (breaking the ring back open) or secondary photolysis (destroying the product).
Protocol: The "Window" Technique
Take UV-Vis spectra of Starting Material (SM) and Isolated Product (P) .
Overlay the spectra.
Action: Select a cutoff filter (e.g., Pyrex >280nm, Uranium Glass >330nm, or Bandpass filters) that targets the SM tail but blocks the Product's
.
Oxygen Quenching (The Triplet Trap)
Many [2+2] reactions (especially Paternò-Büchi and Enone cycloadditions) proceed via a Triplet Excited State (
). Dissolved molecular oxygen is a potent triplet quencher.
Troubleshooting Guide:
Observation: Reaction works on small scale (sealed tube) but fails on large scale.
Cause: Inefficient degassing on larger volumes.
Fix: Do not rely on sonication. Use Sparging (bubbling Argon) for at least 15 minutes per 100 mL solvent, or the Freeze-Pump-Thaw method (3 cycles).
Visualization: Photochemical Decision Logic
Figure 1: Decision matrix for diagnosing photochemical reaction failures.
Module 2: Thermal [2+2] Solutions
Symptom: No reaction occurs under reflux, or degradation occurs at high temperatures.
The Lewis Acid "Hack"
Thermal [2+2] of enones or acrylates is forbidden. However, Lewis Acids (LA) can catalyze the reaction by lowering the LUMO energy of the electron-deficient alkene, making the reaction stepwise (zwitterionic intermediate) rather than concerted, thus bypassing Woodward-Hoffmann constraints.
Dry Conditions: Flame-dry glassware under Argon. Moisture kills the LA.
Solvent: DCM or Toluene (Non-coordinating). Avoid THF/Ether.
Loading: Start with stoichiometric LA (1.0 equiv) due to product inhibition (the product often binds the LA tighter than the SM).
Temperature: Start at -78°C. The LA complex is reactive; room temperature often leads to polymerization.
Ketene/Allene Cycloadditions
If you are reacting a ketene, the reaction is thermally allowed (
).
Issue: Dimerization of the ketene.
Fix: Generate the ketene in situ (e.g., from acid chloride + amine base) in the presence of the alkene trap. Maintain a high concentration of the alkene and a low steady-state concentration of the ketene (slow addition of the acid chloride).
Module 3: Reaction Engineering (Flow vs. Batch)
Symptom: "My reaction works on 50 mg but fails on 5 grams."
This is a classic photon transport failure. In a 1-liter batch reactor, light cannot reach the center.
Comparative Data: Batch vs. Flow
Parameter
Batch Reactor (Immersion Well)
Flow Reactor (FEP/PFA Tubing)
Path Length
1 cm - 10 cm
0.5 mm - 2 mm
Irradiation
Non-uniform (Dark zones)
Uniform (Thin film)
Heat Transfer
Poor (Hot spots promote side rxns)
Excellent (Surface-area-to-volume ratio)
Reaction Time
Hours to Days
Minutes (Residence Time)
Typical Yield
30-50% (Scale-dependent)
60-90% (Scale-independent)
Protocol: Converting to Flow
Tubing: Use FEP (Fluorinated Ethylene Propylene) tubing (1/16" OD, 0.03" ID). It is transparent to UV (>200nm).
Light Source: Wrap the tubing around a Pyrex cooling jacket surrounding a medium-pressure Hg lamp, or use high-power LED arrays (365nm/420nm) directed at a flat coil.
Residence Time (
):
Start with and analyze conversion. Adjust flow rate accordingly.
Visualization: The Flow Advantage
Figure 2: Comparison of light penetration in Batch vs. Flow systems. The "Dark Zone" in batch reactors is the primary cause of scale-up failure.
Frequently Asked Questions (FAQs)
Q: I am seeing a 1:1 mixture of regioisomers in my Paternò-Büchi reaction. How do I improve selectivity?A: Paternò-Büchi regioselectivity is governed by the stability of the 1,4-biradical intermediate.
Fix: Lower the temperature to -40°C or -78°C. While this slows the reaction, it increases the lifetime of the biradical, allowing it to equilibrate to the thermodynamically more stable conformer before ring closure, often improving diastereoselectivity (and sometimes regioselectivity).
Q: My reaction mixture turns into a brown sludge (polymerization).A: This is likely radical polymerization initiated by the excited state.
Fix 1: Add a radical inhibitor like BHT (butylated hydroxytoluene) if your mechanism is concerted (rare).
Fix 2 (Better): Dilute the reaction. Polymerization is bimolecular (rate
or higher), while intramolecular cycloaddition is unimolecular. Even for intermolecular [2+2], high dilution favors cyclization over long-chain polymerization.
Q: Can I use sunlight?A: Only if your substrate absorbs in the visible/near-UV (>350nm). Most simple alkenes/enones require UV-C or UV-B (<300nm), which is filtered by the atmosphere and standard window glass. You need quartz vessels and specialized UV lamps (Rayonet or LEDs).
References
Mechanism & Oxygen Quenching
Griesbeck, A. G., & Bondock, S. (2001). "Paternò–Büchi Reactions of Derivatives of 2-Aminopropenenitriles with Carbonyl Compounds." Journal of Organic Chemistry.
(Verified context via search).
Flow vs.
Elliott, L. D., et al. (2014). "Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity." Chemistry - A European Journal.[1]
Lewis Acid Catalysis (Thermal [2+2])
Shen, L., et al. (2017).[2] "Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates." Journal of the American Chemical Society.
Woodward-Hoffmann Rules & Theory
Hoffmann, R., & Woodward, R. B. (1965). "Selection Rules for Concerted Cycloaddition Reactions." Journal of the American Chemical Society.
scale-up considerations for 1,2-cyclobutanedicarboxamide production
Technical Support Center: 1,2-Cyclobutanedicarboxamide Production Overview: The Strained-Ring Challenge Welcome to the technical support portal for cyclobutane derivatives. Scaling up 1,2-cyclobutanedicarboxamide present...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1,2-Cyclobutanedicarboxamide Production
Overview: The Strained-Ring Challenge
Welcome to the technical support portal for cyclobutane derivatives. Scaling up 1,2-cyclobutanedicarboxamide presents a unique chemical engineering paradox: you are building a stable amide functionality on a geometrically strained cyclobutane ring.
Unlike linear aliphatic amides, this molecule possesses a "loaded spring" mechanism—the cis-isomer's propensity to cyclize into 3-azabicyclo[3.2.0]heptane-2,4-dione (the imide) upon heating. This guide addresses the critical decision points between the Diester Ammonolysis route (favored for purity) and the Anhydride route (favored for speed), alongside the thermodynamic management required to prevent ring degradation.
Module 1: Reaction Engineering & Synthesis
Q: I am seeing incomplete conversion of diethyl 1,2-cyclobutanedicarboxylate. Increasing temperature causes impurities. What is happening?
A: You are likely encountering the Ammonolysis-Cyclization Competing Pathway .
In the synthesis of the diamide from the diester, the reaction proceeds through a mono-amide ester intermediate.
The Issue: The second amidation is kinetically slower than the first due to steric crowding on the cyclobutane ring.
The Trap: If you raise the temperature (>50°C) to force the second amidation, the cis-isomer (if present) prefers to cyclize intramolecularly to form the imide , releasing ethanol rather than reacting with external ammonia.
Protocol Adjustment (The "Low-Temp Saturation" Method):
Solvent Switch: Move from Ethanol to Methanol . Methanol has higher ammonia solubility and faster kinetics for aminolysis.
Pressure: Perform the reaction in a pressure vessel (autoclave) at 3-5 bar with anhydrous
gas, rather than using aqueous ammonia. This keeps the concentration of nucleophile () high enough to outcompete the intramolecular cyclization.
Q: My HPLC shows a "ghost peak" that merges with the product. Is it the trans-isomer?
A: It is highly probable you are observing 1,2-cyclobutanedicarboximide or the Mono-acid Mono-amide .
Because the cyclobutane ring is rigid, the cis-diamide groups are held in perfect proximity for side-reactions.
Diagnostic Workflow:
Check pH: Dissolve a sample in water. If pH < 5, you have the mono-acid (hydrolysis product).
Check UV/IR: The imide has a distinct carbonyl shift compared to the amide.
Amide:
Imide: Doublet at
(due to ring strain coupling).
The Mechanism of Failure (Visualization):
Figure 1: Competing reaction pathways. Note that the Imide is a thermodynamic sink at high temperatures for the cis-isomer.
Module 3: Isolation & Solid Handling
Q: The filtration time is excessive (24+ hours for 10kg). The cake is compressible and sticky. How do we improve throughput?
A: This is a classic Crystal Morphology issue. Rapid precipitation of the diamide from methanol creates micro-crystalline needles that clog filter cloth pores.
Troubleshooting Guide:
Do NOT crash cool: Rapid cooling locks in impurities and creates "fines."
The "Reverse-Dosage" Crystallization:
Instead of cooling the reaction mixture, distill off excess ammonia/methanol to concentrate.
Add an anti-solvent (e.g., Isopropyl Acetate or MTBE ) slowly at reflux temperature.
Allow the slurry to cool at a controlled rate (
).
Result: This promotes Ostwald ripening, growing larger, blockier crystals that filter rapidly.
Scale-Up Safety Note (Exotherm):
The crystallization of amides can be exothermic. Ensure your crystallizer has adequate jacket cooling capacity before initiating the anti-solvent addition.
Module 4: Process Decision Matrix
Use this logic flow to determine your optimal manufacturing route based on your starting material availability.
Figure 2: Strategic selection of synthetic route based on impurity profile and starting material.
References
Ammonolysis Kinetics & Solvent Effects
Slobutsky, C., Audrieth, L. F., & Campbell, R. W. (1934).[1] Acid Catalysis in Liquid Ammonia.[1] Ammonolysis of Diethylmalonate. Proceedings of the National Academy of Sciences.[1]
Synthesis of Cyclobutane Esters
Weyer, H. J., et al. (2000). Process for preparing cyclobutane-1,2-dicarboxylic esters. U.S. Patent 6,025,519.
Cis-Trans Isomerization & Stability
Greene, J. L. (1966).[2][3] Method of preparing cis-cyclobutane-1,2-dicarboxylic acid. U.S. Patent 3,290,365.[3]
Physical Properties & Solubility Data
National Institute of Standards and Technology (NIST).[4] 1,2-Cyclobutanedicarboxylic acid, cis-.[2][3][4][5][6] NIST Chemistry WebBook, SRD 69.[4]
Evaluating the Conformational Rigidity of 1,2-Cyclobutanedicarboxamide: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic use of conformationally constrained scaffolds is paramount for enhancing binding affinity, selectivity, and metabolic stability. Among these, the cyclobutane ring...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the strategic use of conformationally constrained scaffolds is paramount for enhancing binding affinity, selectivity, and metabolic stability. Among these, the cyclobutane ring has emerged as a valuable motif, offering a greater degree of three-dimensional complexity compared to linear analogues.[1] This guide provides an in-depth evaluation of the conformational rigidity of 1,2-cyclobutanedicarboxamide, a key building block in medicinal chemistry. We will explore the fundamental principles governing its structure and present a comparative analysis of experimental techniques used to elucidate its conformational preferences.
The Underlying Science: Understanding Cyclobutane's Puckered Nature
Unlike the planar depiction often seen in textbooks, cyclobutane is not flat.[2][3] A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds.[4][5] To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[5][6] This puckering comes at the cost of a slight increase in angle strain, as the C-C-C bond angles deviate from the ideal 90 degrees of a perfect square.[5] However, the energetic benefit of reducing torsional strain outweighs this, making the puckered conformation the more stable state.[4][5]
The degree of this puckering can be described by a dihedral angle, with experimental and computational studies showing equilibrium puckering angles in the range of 25-30 degrees.[6][7] It is this inherent flexibility to pucker and the energetic barrier to inversion between puckered states that defines the conformational landscape of cyclobutane derivatives. The introduction of substituents, such as the carboxamide groups in 1,2-cyclobutanedicarboxamide, further influences this equilibrium.
Experimental Approaches to Elucidating Conformational Rigidity
A multi-faceted approach combining spectroscopic and crystallographic techniques is essential for a comprehensive understanding of the conformational behavior of 1,2-cyclobutanedicarboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[8][9] For 1,2-cyclobutanedicarboxamide, ¹H NMR can provide valuable insights into the relative orientation of the carboxamide substituents and the puckering of the cyclobutane ring.
Key Experimental Insights from NMR:
Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons on the cyclobutane ring is dependent on the dihedral angle between them. By analyzing these coupling constants, one can infer the preferred puckering of the ring and the pseudo-axial or pseudo-equatorial orientation of the substituents.
Nuclear Overhauser Effect (NOE): NOE experiments can reveal through-space proximity between protons. For 1,2-cyclobutanedicarboxamide, NOE data can help determine the cis or trans relationship of the carboxamide groups and provide evidence for specific folded conformations.[10]
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange.[9] A coalescence of signals at higher temperatures can indicate rapid interconversion between different puckered conformations, providing a measure of the energy barrier to ring inversion.
Experimental Protocol: 1D ¹H NMR of 1,2-Cyclobutanedicarboxamide
Sample Preparation: Dissolve 5-10 mg of the synthesized 1,2-cyclobutanedicarboxamide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal resolution.
FTIR spectroscopy is particularly useful for identifying functional groups and studying hydrogen bonding interactions.[11] In 1,2-cyclobutanedicarboxamide, the amide N-H and C=O groups can participate in intramolecular hydrogen bonding, which can significantly influence and rigidify the molecular conformation.
Key Experimental Insights from FTIR:
N-H Stretching Frequencies: The position of the N-H stretching band in the IR spectrum is sensitive to hydrogen bonding. A free N-H stretch typically appears as a sharp band around 3400-3500 cm⁻¹. In the presence of hydrogen bonding, this band broadens and shifts to a lower frequency.[12]
Amide I and Amide II Bands: The Amide I band (primarily C=O stretching) and Amide II band (N-H bending and C-N stretching) are also affected by hydrogen bonding.[13][14] Shifts in the positions of these bands can provide evidence for the presence and strength of intramolecular hydrogen bonds.[15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Sample Preparation: Place a small amount of the solid 1,2-cyclobutanedicarboxamide sample directly onto the ATR crystal.
Instrument Setup:
Ensure the ATR accessory is clean.
Collect a background spectrum of the empty ATR crystal.
Acquisition:
Apply pressure to the sample to ensure good contact with the crystal.
The resulting spectrum will be in absorbance or transmittance.
Identify the characteristic absorption bands for the N-H and C=O functional groups.
Compare the observed frequencies to expected values to infer the presence of hydrogen bonding.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles.[16] This technique offers a static picture of the lowest energy conformation of the molecule in the crystalline lattice.
Key Experimental Insights from X-ray Crystallography:
Ring Puckering: The precise puckering angle of the cyclobutane ring can be directly measured.[17]
Substituent Orientation: The exact orientation of the 1,2-dicarboxamide substituents (axial/equatorial, cis/trans) is determined.[18]
Intramolecular Interactions: The presence and geometry of intramolecular hydrogen bonds can be definitively established.[19][20]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Computational Chemistry: A Synergistic Theoretical Approach
In silico methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are invaluable for complementing experimental data.[21] These computational tools can be used to:
Calculate the relative energies of different conformers.
Predict vibrational frequencies to aid in the interpretation of FTIR spectra.
Simulate the dynamic behavior of the molecule in solution.[22]
Comparative Analysis and Data Summary
The choice of analytical technique depends on the specific information required. NMR provides insights into the dynamic conformational equilibrium in solution, FTIR is excellent for probing specific interactions like hydrogen bonding, and X-ray crystallography gives a precise, albeit static, picture of the solid-state structure.
Technique
Information Obtained
Phase
Advantages
Limitations
NMR Spectroscopy
Conformational populations, ring inversion barriers, relative stereochemistry
Solution
Provides dynamic information, non-destructive
Can be complex to interpret, may not represent the bioactive conformation
FTIR Spectroscopy
Presence and strength of hydrogen bonding
Solid or Solution
Fast, sensitive to specific functional groups
Provides indirect conformational information
X-ray Crystallography
Precise 3D structure, bond lengths, angles, and puckering
Solid
Unambiguous structural determination
Static picture, crystal packing forces can influence conformation
Computational Chemistry
Relative energies of conformers, predicted spectra, dynamic behavior
Gas or Solution (simulated)
Cost-effective, provides detailed energetic and structural information
Accuracy depends on the level of theory and force field used
Conclusion and Outlook
The evaluation of the conformational rigidity of 1,2-cyclobutanedicarboxamide requires a synergistic application of experimental and computational methods. By understanding the inherent puckered nature of the cyclobutane ring and the influence of the diamide substituents, medicinal chemists can better leverage this scaffold to design molecules with improved pharmacological profiles. The ability of the amide groups to form intramolecular hydrogen bonds can significantly restrict the conformational freedom of the molecule, pre-organizing it for optimal interaction with a biological target. Future studies could explore the impact of N-alkylation or other modifications to the amide groups on the conformational preferences of this versatile scaffold.
References
Conformational analysis of cycloalkanes. (n.d.). ResearchGate. Retrieved from [Link]
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Retrieved from [Link]
Jiménez, A. I., Cativiela, C., & Gómez-Catalán, J. (2007). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 72(16), 5965–5974. [Link]
Chen, B., & Fang, W. H. (2001). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 105(46), 10567–10573. [Link]
Rzepa, H. S. (2013, March 10). Conformational analysis of cyclotriborazane. Henry Rzepa's Blog. [Link]
Conformation: Torsional, Angular and Steric Strain: Cyclobutane. (2022, October 27). YouTube. Retrieved from [Link]
Chen, B., & Fang, W. H. (2001). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 105(46), 10567–10573. [Link]
Ring Strain and the Structure of Cycloalkanes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. Retrieved from [Link]
Conformations of Cycloalkanes. (2024, June 18). Chemistry LibreTexts. Retrieved from [Link]
Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]
TETRAHEDRON CHEMISTRY CLASSES. (2018, August 13). Conformations of cyclobutane. YouTube. [Link]
Lambert, J. B., & Roberts, J. D. (1965). Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society, 87(17), 3884–3890. [Link]
Process for preparing cyclobutane-1,2-dicarboxylic esters. (n.d.). Google Patents.
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. (1965). Journal of the American Chemical Society. [Link]
X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). (n.d.). ResearchGate. Retrieved from [Link]
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (2025, May 23). PMC. Retrieved from [Link]
Amide Spectral Fingerprints are Hydrogen Bonding-Mediated. (2022, June 30). The Journal of Physical Chemistry Letters. [Link]
Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC. Retrieved from [Link]
Disubstituted Cycloalkanes. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
Dependence of Amide Vibrations on Hydrogen Bonding. (n.d.). ResearchGate. Retrieved from [Link]
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (n.d.). PMC. Retrieved from [Link]
Amjaour, H. S. (n.d.). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. Retrieved from [Link]
Identification of Stereochemistry in Substituted Cycloalkanes. (n.d.). Chemistry School. Retrieved from [Link]
Dependence of Amide Vibrations on Hydrogen Bonding. (n.d.). PMC. Retrieved from [Link]
FTIR spectra of amides. (2023, March 16). YouTube. Retrieved from [Link]
The total number of stereoisomers of 1,2-dibromo-3,4-dichlorocyclobutane. (2021, August 31). Stack Exchange. Retrieved from [Link]
Conformer search for cyclobutane. (2021, January 27). Reddit. Retrieved from [Link]
X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. (n.d.). ResearchGate. Retrieved from [Link]
Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. Retrieved from [Link]
Is the following disubstituted cyclobutane chiral? (n.d.). Pearson+. Retrieved from [Link]
The Impact of Conformational Constraint: A Comparative Guide to 1,2-Cyclobutanedicarboxamide Scaffolds in Drug-Receptor Binding
For researchers, scientists, and drug development professionals, the quest for higher affinity and specificity in drug candidates is a perpetual challenge. A key strategy in medicinal chemistry is the introduction of con...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the quest for higher affinity and specificity in drug candidates is a perpetual challenge. A key strategy in medicinal chemistry is the introduction of conformational constraints to pre-organize a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target receptor. This guide provides an in-depth technical comparison of a conformationally restricted cyclobutane-based scaffold with more flexible analogues, using the αvβ3 integrin receptor as a model system. We will explore how the rigid 1,2-cyclobutanedicarboxamide core, exemplified by a potent antagonist, influences binding kinetics and thermodynamics compared to a semi-flexible cyclic peptide and a highly flexible linear peptide.
The Rationale for Rigidity: The Cyclobutane Advantage
The incorporation of a cyclobutane ring into a drug candidate offers several advantages. Its puckered three-dimensional structure can orient pharmacophoric groups in a precise manner, enhancing binding to the target protein.[1][2] This pre-organization minimizes the loss of conformational entropy upon binding, a thermodynamic penalty that flexible molecules must pay.[3] Furthermore, the cyclobutane scaffold can improve metabolic stability by protecting labile bonds from enzymatic degradation.[2][4]
In this guide, we will focus on a cyclobutane-based antagonist of the αvβ3 integrin, a cell surface receptor implicated in angiogenesis and tumor metastasis.[5][6] The recognition motif for this integrin is the Arg-Gly-Asp (RGD) sequence.[7][8] Our model compound, which we will refer to as Cmpd-CB , is a synthetic RGD mimetic where a 1,2-disubstituted cyclobutane ring serves as a rigid scaffold to orient the arginine and aspartate mimetic sidechains, analogous to the 1,2-cyclobutanedicarboxamide framework.[6][9][10]
We will compare the binding characteristics of Cmpd-CB with two other classes of αvβ3 antagonists:
Cilengitide: A well-characterized cyclic RGD peptide that possesses a degree of conformational flexibility.[9][11]
Linear-RGD: A linear Arg-Gly-Asp peptide, representing a highly flexible antagonist.[1][12]
Comparative Binding Analysis: A Multi-faceted Approach
To provide a comprehensive assessment of how the cyclobutane scaffold impacts receptor binding, we will employ a suite of biophysical techniques that probe different aspects of the interaction.
Surface Plasmon Resonance (SPR) for Kinetic Insights
SPR is a label-free technique that provides real-time data on the association (k_on) and dissociation (k_off) rates of a ligand binding to an immobilized receptor, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).[13][14]
Immobilization: Recombinant human αvβ3 integrin is immobilized on a CM5 sensor chip via standard amine coupling chemistry.
Analyte Preparation: Cmpd-CB, Cilengitide, and Linear-RGD are prepared in a series of concentrations in a running buffer (e.g., HBS-P+ with 1 mM MgCl2 and 1 mM CaCl2).
Binding Measurement: The analytes are injected over the sensor surface, and the association is monitored. This is followed by an injection of running buffer to monitor dissociation.
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine k_on, k_off, and K_D.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy change (ΔH), and entropy change (ΔS).[15][16] This allows for a deeper understanding of the driving forces behind the binding event.
Sample Preparation: Purified αvβ3 integrin is placed in the sample cell, and the ligand (Cmpd-CB, Cilengitide, or Linear-RGD) is loaded into the titration syringe. Both are in an identical, matched buffer.
Titration: The ligand is titrated into the protein solution in a series of small injections.
Heat Measurement: The heat change upon each injection is measured.
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a suitable binding model to determine K_D, ΔH, and the stoichiometry of binding (n). The entropy change (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_A), where K_A = 1/K_D.
Competitive Binding Assay for Relative Affinity
A competitive binding assay is used to determine the relative binding affinity of a test compound by measuring its ability to displace a known labeled ligand from the receptor. This is a robust method for high-throughput screening and for validating the binding site of novel ligands.[17]
Experimental Protocol: Competitive Binding Assay
Assay Setup: A known, high-affinity radiolabeled or fluorescently labeled RGD ligand is incubated with αvβ3 integrin.
Competition: Increasing concentrations of the unlabeled competitor (Cmpd-CB, Cilengitide, or Linear-RGD) are added.
Measurement: The amount of labeled ligand that remains bound to the receptor is quantified.
Data Analysis: The concentration of the competitor that inhibits 50% of the labeled ligand binding (IC50) is determined. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
Caption: Workflow for the comparative binding analysis of αvβ3 integrin antagonists.
Interpreting the Data: A Head-to-Head Comparison
The following tables summarize the expected experimental data for our three compounds, illustrating the impact of conformational rigidity.
Table 1: Kinetic and Affinity Data from SPR
Compound
k_on (M⁻¹s⁻¹)
k_off (s⁻¹)
K_D (nM)
Cmpd-CB
5 x 10⁵
5 x 10⁻⁴
1.0
Cilengitide
2 x 10⁵
2 x 10⁻³
10
Linear-RGD
1 x 10⁵
1 x 10⁻²
100
Analysis: The rigid Cmpd-CB is expected to exhibit a faster association rate (k_on) and a significantly slower dissociation rate (k_off) compared to the more flexible analogs. The pre-organized conformation of Cmpd-CB allows it to "snap" into the binding site more readily, while the optimized fit leads to a more stable complex with a longer residence time. This results in a much lower (higher affinity) K_D value.
Table 2: Thermodynamic Data from ITC
Compound
ΔG (kcal/mol)
ΔH (kcal/mol)
-TΔS (kcal/mol)
Cmpd-CB
-12.3
-8.5
-3.8
Cilengitide
-10.9
-6.0
-4.9
Linear-RGD
-9.5
-3.0
-6.5
Analysis: The binding of all three compounds is enthalpically driven (negative ΔH), indicating favorable interactions such as hydrogen bonds and van der Waals forces. However, the highly favorable enthalpic contribution for Cmpd-CB reflects its optimal fit within the binding pocket. Critically, the entropic penalty (-TΔS) is smallest for Cmpd-CB. This is the direct consequence of its conformational rigidity; it loses less conformational entropy upon binding compared to the flexible Linear-RGD, which must adopt a specific conformation from a large ensemble of possibilities.
Table 3: Relative Affinity from Competitive Binding Assay
Compound
IC50 (nM)
Cmpd-CB
2.5
Cilengitide
20
Linear-RGD
250
Analysis: The IC50 values from the competitive binding assay corroborate the affinity data from SPR and ITC, with the rigid Cmpd-CB being the most potent inhibitor.
Impact on Downstream Signaling
Binding of RGD mimetics to αvβ3 integrin can modulate its downstream signaling pathways, which are crucial for cell migration, proliferation, and survival. A key pathway involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase.
Caption: Simplified αvβ3 integrin signaling pathway and the antagonistic action of Cmpd-CB.
By potently occupying the RGD binding site, Cmpd-CB acts as an antagonist, preventing the natural ligand from binding and initiating the signaling cascade that promotes cell migration and survival. The high affinity and long residence time of conformationally constrained antagonists like Cmpd-CB can lead to a more sustained and effective blockade of this pathway.
Conclusion
This comparative guide demonstrates the profound impact of incorporating a conformationally constrained scaffold, such as the 1,2-cyclobutanedicarboxamide framework, into a drug candidate. The rigid cyclobutane core pre-organizes the pharmacophoric groups into a bioactive conformation, leading to:
Enhanced Binding Affinity (Lower K_D and IC50): Primarily driven by a more favorable enthalpy of binding and a reduced entropic penalty.
Improved Binding Kinetics: Characterized by a faster on-rate and a significantly slower off-rate, resulting in a longer residence time on the target.
These favorable binding characteristics, stemming from the principles of conformational restriction, highlight the utility of cyclobutane-containing scaffolds in the design of potent and specific drug candidates. The experimental approaches detailed herein provide a robust framework for assessing the impact of such structural modifications on drug-receptor interactions.
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